alpha-Man-teg-N3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9-,10+,11+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZTEUICIJBPU-GCHJQGSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to α-Man-TEG-N₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Man-TEG-N₃, also known as α-D-mannopyranosyl triethylene glycol azide or alpha-Man-PEG3-N₃, is a synthetic carbohydrate derivative that serves as a valuable tool in bioconjugation and chemical biology. Its structure incorporates a mannose residue, a triethylene glycol (TEG) linker, and a terminal azide group. This unique combination of moieties allows for its application as a linker molecule in the construction of more complex bioconjugates, particularly in the field of drug delivery and development. The mannose component can facilitate targeting to cells expressing mannose receptors, while the azide group provides a versatile chemical handle for bioorthogonal "click chemistry" reactions.
While structurally related to azido sugars used in metabolic glycoengineering, current scientific literature primarily details the use of α-Man-TEG-N₃ in chemical conjugation rather than as a metabolic precursor for labeling cellular glycans. This guide will provide a comprehensive overview of its known chemical properties, applications, and a detailed experimental protocol for its use in bioconjugation.
Core Properties of α-Man-TEG-N₃
A summary of the key chemical and physical properties of α-Man-TEG-N₃ is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃N₃O₈ | [1][2] |
| Molecular Weight | 337.33 g/mol | [1][2] |
| CAS Number | 246855-76-5 | [1] |
| Synonyms | alpha-Man-PEG3-N₃, 8-Azido-3,6-dioxaoctane-1-yl alpha-D-mannopyranoside | |
| Chemical Structure | A mannose sugar linked via its anomeric carbon to a triethylene glycol (TEG) spacer, which is terminated with an azide (-N₃) group. |
Applications in Bioconjugation and Drug Delivery
The primary documented application of α-Man-TEG-N₃ is as a linker molecule for the covalent attachment of moieties to other molecules, particularly in the development of targeted drug delivery systems. The terminal azide group is a key functional component, enabling highly efficient and specific conjugation to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". This reaction forms a stable triazole linkage.
A specific example from the literature involves the conjugation of α-Man-TEG-N₃ to a poly(2-oxazoline)-based polymer platform for plasmid DNA delivery. In this context, the mannose ligand is intended to target the polymer-DNA complex to macrophages, which express mannose receptors.
Experimental Protocols
The following is a detailed protocol for the conjugation of α-Man-TEG-N₃ to a polymer via CuAAC, adapted from Yaremenko et al., 2023.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of α-Man-TEG-N₃ to a Polymer
Materials:
-
α-Man-TEG-N₃
-
Alkyne-functionalized polymer (e.g., AE2 or AE3 as described in the source)
-
Deionized water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
Prepare a stock solution of α-Man-TEG-N₃ in deionized water (e.g., 200 mg/mL). Store at -20°C.
-
Dissolve the alkyne-functionalized polymer (50 mg) in deionized water.
-
Add the α-Man-TEG-N₃ solution (16.9 mg) to the polymer solution and stir for 5 minutes.
-
Sequentially add CuSO₄·5H₂O (2.4 mg) and sodium ascorbate (3.0 mg) to the reaction mixture.
-
Allow the reaction to proceed, and subsequently purify the mannose-conjugated polymer from unreacted components and the catalyst. The original study confirmed conjugation via NMR spectroscopy.
Metabolic Glycoengineering Context
Metabolic glycoengineering is a powerful technique for labeling glycans in living cells. This is typically achieved by introducing cells to unnatural sugar analogues containing a bioorthogonal chemical reporter, such as an azide. The cellular machinery then incorporates these sugars into glycoproteins and other glycoconjugates. The azide handle on the cell surface can then be tagged with probes for visualization and analysis.
While α-Man-TEG-N₃ possesses the necessary chemical features for potential use in metabolic glycoengineering (a mannose sugar and an azide group), there is currently a lack of published research demonstrating its successful metabolic incorporation into cellular glycans. Studies on other azido sugars, such as N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalAz), have shown that the efficiency of metabolic labeling can be highly dependent on the specific structure of the sugar analog. Further research would be required to determine if α-Man-TEG-N₃ is a viable substrate for the cellular enzymes involved in glycan biosynthesis.
Signaling Pathways and Logical Relationships
As of the current scientific literature, there are no specific signaling pathways that have been described as being directly modulated by or studied using α-Man-TEG-N₃. Its documented use is as a tool for bioconjugation rather than as a probe for biological processes.
The logical workflow for the use of α-Man-TEG-N₃ in its documented application is as a component in the synthesis of a targeted delivery vehicle.
Caption: Logical workflow for the synthesis and application of an α-Man-TEG-N₃-conjugated drug delivery vehicle.
Synthesis of α-Man-TEG-N₃
Conclusion
α-Man-TEG-N₃ is a valuable chemical tool for researchers in drug development and bioconjugation. Its primary utility, as supported by the current body of scientific literature, lies in its role as a linker for attaching mannose residues to larger molecules and delivery systems via click chemistry. While its structure is analogous to azido sugars used in metabolic glycoengineering, its efficacy and application in this area have yet to be reported. Future research is needed to explore its potential as a metabolic labeling agent and to characterize its biological properties, such as cytotoxicity and metabolic fate in living cells. The information and protocols provided in this guide are based on its established application in chemical synthesis and bioconjugation.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to alpha-Man-teg-N3
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
alpha-Man-teg-N3, systematically named α-D-mannopyranosyl-triethyleneglycol-azide, is a bifunctional molecule integral to advancements in bioconjugation and targeted drug delivery. It features an alpha-D-mannose moiety, which can serve as a targeting ligand for mannose receptors on various cell types, and a terminal azide group, enabling covalent attachment to a wide range of molecules through "click chemistry". The triethylene glycol (teg) linker provides spacing and enhances solubility.
The chemical structure is represented by the SMILES string: [N-]=[N+]=NCCOCCOCCO[C@H]1O--INVALID-LINK--O)O)CO.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C12H23N3O8 | [1][] |
| Molecular Weight | 337.33 g/mol | [] |
| CAS Number | 246855-76-5 | [1] |
| Purity | >96% (as offered by commercial suppliers) |
Synthesis and Characterization
A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently published. However, the synthesis of analogous mannosyl azides has been described. For instance, a stereoselective synthesis of β-D-mannopyranosyl azide has been achieved through phase-transfer catalysis from per-O-benzoyl-α-D-mannopyranosyl bromide. This methodology involves the stereospecific displacement of a bromide with an azide, followed by deprotection. It is plausible that a similar synthetic strategy could be adapted for the alpha anomer with an appropriate linker.
Characterization of such compounds typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the stereochemistry and connectivity of the mannose, linker, and azide moieties.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Experimental Protocols and Applications
This compound is primarily utilized as a reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific covalent ligation of the mannose-containing molecule to a target bearing an alkyne group.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure for the conjugation of an azide-containing molecule, such as this compound, to an alkyne-functionalized target (e.g., a protein, peptide, or nanoparticle). Optimization for specific substrates is recommended.
Materials:
-
This compound
-
Alkyne-functionalized target molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF/H2O mixture)
Procedure:
-
Dissolve this compound (1.1 equivalents) in a suitable solvent mixture such as DMF:H2O (3:1).
-
Add the alkyne-containing target molecule (1 equivalent) to the solution.
-
Add sodium ascorbate (e.g., 0.214 mmol for a 0.268 mmol scale reaction) followed by copper(II) sulfate (e.g., 0.107 mmol for a 0.268 mmol scale reaction).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by pouring it into a saturated ammonium chloride solution and extracting the product with an organic solvent like ethyl acetate.
-
The crude product is then purified, typically by column chromatography.
Application in Targeted Drug Delivery
The mannose moiety of this compound can be exploited for targeted drug delivery, particularly to cells that overexpress mannose receptors, such as certain cancer cells and immune cells. By conjugating a therapeutic agent (e.g., a small molecule drug, a biologic) to this compound via the azide group, a targeted drug conjugate can be synthesized. This approach aims to increase the concentration of the drug at the desired site of action, thereby enhancing efficacy and reducing off-target side effects.
Visualized Workflows and Logical Relationships
Synthesis of a Targeted Drug Conjugate via Click Chemistry
The following diagram illustrates the general workflow for creating a targeted drug conjugate using this compound.
Mechanism of Targeted Drug Delivery
This diagram outlines the logical steps involved in the targeted delivery of a drug conjugate synthesized with this compound.
References
An In-depth Technical Guide to α-Man-teg-N3: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental applications, and relevant biological pathways associated with alpha-Mannopyranosyl-tri(ethylene glycol)-azide (α-Man-teg-N3). This molecule is a valuable tool in bioconjugation and targeted drug delivery, enabling the specific attachment of various payloads to mannose-binding receptors on cell surfaces.
Core Properties of α-Man-teg-N3
α-Man-teg-N3 is a bifunctional molecule featuring a mannose residue for specific biological targeting and a terminal azide group for versatile chemical conjugation. The tri(ethylene glycol) (teg) linker enhances its solubility and provides spatial separation between the mannose moiety and the conjugated partner.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃N₃O₈ | [1] |
| Molecular Weight | 337.33 g/mol | [1] |
| CAS Number | 246855-76-5 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in water and most organic solvents such as DCM, DMF, and DMSO. | [2] |
Experimental Protocols
The primary utility of α-Man-teg-N3 lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the mannose-containing molecule to an alkyne-modified substrate, such as a polymer, a nanoparticle, or a therapeutic agent.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Mannosylation of a Polymer
This protocol is adapted from a study by Hwang et al. (2022) for the mannosylation of a poly(2-oxazoline)-based polymer.[3]
Materials:
-
Alkyne-functionalized polymer (e.g., AE2 or AE3 as described in the source)
-
α-Man-teg-N3
-
Deionized (DI) water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
Polymer Reconstitution: Reconstitute 50 mg of the alkyne-functionalized polymer in DI water.
-
Addition of α-Man-teg-N3: Prepare a stock solution of α-Man-teg-N3 in DI water (e.g., 200 mg/mL). Add 16.9 mg of the α-Man-teg-N3 solution to the polymer solution.
-
Stirring: Stir the resulting mixture for 5 minutes to ensure homogeneity.
-
Catalyst and Reducing Agent Addition: Sequentially add 2.4 mg of CuSO₄·5H₂O followed by 3.0 mg of sodium ascorbate to the reaction mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction Incubation: Allow the reaction to proceed, typically with stirring at room temperature. Reaction times can vary, and it is advisable to monitor the reaction progress using appropriate analytical techniques such as NMR or IR spectroscopy to confirm the formation of the triazole linkage.
-
Purification: Upon completion, the mannosylated polymer can be purified from the reaction mixture by methods such as dialysis or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.
Logical Workflow for CuAAC:
References
An In-depth Technical Guide to α-Man-teg-N3 Azide Tag
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the α-Man-teg-N3 azide tag, a powerful chemoselective tool for the study of glycosylation and the development of targeted therapeutics. This document details its chemical properties, applications in bioconjugation and metabolic labeling, and provides structured data and experimental protocols to facilitate its use in a research and development setting.
Core Concepts: Structure and Reactivity
The α-Man-teg-N3 azide tag is a trifunctional molecule comprising three key components:
-
α-Mannose (α-Man): A stereoisomer of mannose that can be metabolically incorporated into the glycan structures of cells. This serves as the targeting moiety, allowing for the specific labeling of glycoproteins.
-
Tetraethylene Glycol (teg): A flexible, hydrophilic linker that enhances the solubility of the molecule and provides spatial separation between the mannose and the azide group, minimizing potential steric hindrance during subsequent reactions.
-
Azide (N3): A bioorthogonal functional group that does not react with endogenous functional groups found in biological systems.[1] It serves as a chemical handle for highly specific covalent modification through "click chemistry" reactions.
The primary utility of the α-Man-teg-N3 tag lies in its ability to participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction involves the formation of a stable 1,4-disubstituted triazole linkage between the azide group of the tag and a terminal alkyne.[2][3] The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with the azide group to form a stable triazole.[4] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.
Data Presentation: Quantitative Analysis
While specific kinetic and yield data for α-Man-teg-N3 is not extensively available in the public domain, the following tables provide a comparative overview of CuAAC and SPAAC reactions for glycoprotein labeling, which can serve as a valuable reference for experimental design.
Table 1: Comparison of CuAAC and SPAAC for Glycoprotein Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live cells and in vivo applications |
| Reaction Rate | Generally faster | Slower, dependent on the cyclooctyne used |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Side Reactions | Potential for oxidative damage from copper-generated reactive oxygen species | Some cyclooctynes may have off-target reactivity with thiols |
Table 2: Proteomic Identification of O-GlcNAcylated Proteins using CuAAC and SPAAC
This data is based on the labeling of A549 cells with peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) followed by click chemistry with either a biotinylated alkyne (for CuAAC) or a biotinylated DBCO (for SPAAC).
| Click Chemistry Method | Total Putative O-GlcNAc Modified Proteins Identified |
| CuAAC with Biotin-Diazo-Alkyne | 229 |
| SPAAC with Biotin-DIBO-Alkyne | 188 |
| Overlapping Proteins | 114 |
These results suggest that for in vitro proteomics applications where cell viability is not a concern, CuAAC may lead to a higher number of identified proteins.
Experimental Protocols
The following are detailed methodologies for key experiments involving the α-Man-teg-N3 azide tag, adapted from established protocols for similar azide-modified sugars.
Metabolic Labeling of Cell Surface Glycoproteins
This protocol describes the incorporation of the mannose-azide tag into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
α-Man-teg-N3 azide tag
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution preparation)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of α-Man-teg-N3 in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically in the range of 25-100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azide-tagged mannose into cellular glycoproteins.
-
Harvesting: After the incubation period, the cells are ready for downstream applications such as cell lysis for proteomic analysis or direct labeling with a fluorescent probe via click chemistry for imaging.
Labeling of Metabolically Tagged Proteins in Cell Lysates via CuAAC
This protocol details the labeling of azide-tagged proteins in a cell lysate with an alkyne-functionalized reporter molecule (e.g., biotin-alkyne or a fluorescent dye-alkyne).
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-functionalized reporter probe (e.g., Biotin-PEG4-Alkyne)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
PBS
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles). Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the alkyne probe in DMSO.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 50 µg of protein)
-
PBS to a final volume of ~90 µL
-
Alkyne probe stock solution (to a final concentration of 50-100 µM)
-
THPTA stock solution (to a final concentration of 1 mM)
-
CuSO4 stock solution (to a final concentration of 1 mM)
-
-
Initiation of Reaction: Add the sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Downstream Processing: The labeled proteins can be purified by methods such as precipitation or affinity chromatography (if a biotin tag was used) for subsequent analysis by SDS-PAGE, western blot, or mass spectrometry.
Live Cell Imaging of Metabolically Labeled Glycoproteins via SPAAC
This protocol describes the fluorescent labeling of azide-tagged glycoproteins on the surface of living cells using a DBCO-functionalized fluorescent dye.
Materials:
-
Cells metabolically labeled with α-Man-teg-N3
-
DBCO-conjugated fluorescent dye (e.g., DBCO-AF488)
-
Live cell imaging medium (e.g., phenol red-free medium)
-
PBS
Procedure:
-
Cell Preparation: Grow and metabolically label cells on a glass-bottom imaging dish.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove residual labeling medium.
-
Preparation of Labeling Solution: Dilute the DBCO-conjugated fluorescent dye in pre-warmed live cell imaging medium to a final concentration of 10-50 µM.
-
SPAAC Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed PBS to remove any unreacted dye.
-
Imaging: Add fresh live cell imaging medium to the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows involving the α-Man-teg-N3 azide tag.
References
An In-Depth Technical Guide to α-Man-teg-N3 for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for studying, visualizing, and manipulating glycans in living systems. This approach utilizes the cell's own biosynthetic pathways to incorporate unnatural, chemically tagged monosaccharides into glycoproteins and other glycoconjugates. One such valuable tool is alpha-Mannosamine-tetraethylene glycol-azide (α-Man-teg-N3), a mannosamine analog bearing an azide group. This azide serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of probes for visualization, enrichment, and analysis of glycosylated molecules. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of α-Man-teg-N3 in metabolic labeling, with a focus on its relevance to cancer research and drug development.
Core Principles of α-Man-teg-N3 Metabolic Labeling
The fundamental principle behind α-Man-teg-N3 labeling lies in its ability to hijack the cellular machinery for N-acetylmannosamine (ManNAc) metabolism. Exogenously supplied α-Man-teg-N3 is taken up by cells and processed by the sialic acid biosynthetic pathway, ultimately leading to the incorporation of an azide-modified sialic acid onto cell surface and secreted glycoproteins.
The azide group is chemically inert within the biological environment but can undergo highly specific and efficient bioorthogonal "click chemistry" reactions. The two most common types of click chemistry employed are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide range of molecules, such as fluorophores for imaging or biotin for affinity purification, to the azide-tagged glycans.
Data Presentation: Performance of Azido-Sugar Analogs
While specific quantitative data for α-Man-teg-N3 is not extensively available in publicly accessible literature, data from its widely used counterpart, tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), provides valuable insights into the general performance of azido-sugars in metabolic labeling. The following tables summarize key parameters that are crucial for designing and interpreting experiments with α-Man-teg-N3. It is important to note that optimal conditions should be empirically determined for each cell line and experimental setup.
Table 1: Recommended Concentrations and Incubation Times for Azido-Sugar Metabolic Labeling
| Cell Line Type | Azido-Sugar Concentration (µM) | Incubation Time (hours) | Notes |
| Various Cancer Cell Lines (e.g., A549, HeLa, HEK293) | 10 - 50 | 24 - 72 | Higher concentrations (e.g., 50 µM) may lead to higher labeling but can also affect cell proliferation and other functions. 10 µM is often a good starting point to minimize physiological effects while achieving sufficient labeling.[1] |
| T cells | 200 (for saturation) | 72 | Labeling has been shown to be durable, with a positive signal maintained for at least 9 days after initial labeling.[2] |
Table 2: Comparative Labeling Efficiency of Different Azido-Sugar Analogs
| Analog | Cell Line(s) | Relative Labeling Efficiency | Reference |
| ManNAz | HEK293, HeLa, Colon Cell Lines | High (most promiscuous in colon cell lines) | [3][4] |
| Ac4ManNAz | HEK293, HeLa | High (stronger than ManNAz at 50 µM) | [4] |
| SiaNAz | HCT116, HEK293, HeLa | High | |
| ManNAl | HT29 Colon Cancer Cells | Poor |
Table 3: Potential Cytotoxicity of Azido-Sugars
| Azido-Sugar | Concentration (µM) | Cell Line | Observed Effect | Reference |
| Ac4ManNAz | 50 | A549 | Reduction in cell proliferation, migration, and invasion ability. | |
| Ac4ManNAz | 10 | A549 | Minimal effect on cellular functions with sufficient labeling for tracking. | |
| Azido Groups (General) | Not specified | Not specified | Can hamper acceptance by carbohydrate processing enzymes, potentially affecting metabolic pathways. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with α-Man-teg-N3
This protocol describes the general procedure for labeling cell surface glycans with α-Man-teg-N3.
Materials:
-
α-Man-teg-N3
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a culture vessel to ensure they are in the exponential growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare a stock solution of α-Man-teg-N3 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 10-100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the α-Man-teg-N3-containing medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time will vary depending on the cell type and the turnover rate of its surface glycans.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Detach the cells by scraping in PBS or by using a gentle, non-enzymatic cell dissociation solution.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in PBS.
-
-
Cell Counting and Viability Assessment: Determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Downstream Processing: The azide-labeled cells are now ready for downstream applications such as cell lysis for biochemical analysis or direct labeling with a fluorescent probe via click chemistry for imaging.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
This protocol details the steps for fluorescently labeling azide-modified glycoproteins on fixed cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 3% Bovine Serum Albumin (BSA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) (optional, for intracellular targets)
-
Alkyne-fluorophore probe (e.g., DBCO-fluorophore for SPAAC or a terminal alkyne-fluorophore for CuAAC)
-
CuSO4 solution (for CuAAC)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (copper ligand for CuAAC)
-
Sodium ascorbate solution (reducing agent for CuAAC)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS containing 3% BSA.
-
Permeabilization (Optional): If targeting intracellular glycoproteins, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation (for CuAAC): In a microcentrifuge tube, prepare the click reaction cocktail immediately before use by adding the reagents in the following order: PBS, alkyne-fluorophore, CuSO4, THPTA/TBTA, and finally sodium ascorbate. The final concentrations of the reagents will need to be optimized, but typical starting concentrations are 1-10 µM for the alkyne-fluorophore, 100 µM for CuSO4, 500 µM for the ligand, and 1 mM for sodium ascorbate.
-
Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light. For SPAAC, incubate the cells with the DBCO-fluorophore in PBS for a similar duration.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Counterstain the nuclei with DAPI in the mounting medium.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Sample Preparation for Mass Spectrometry-based Glycoproteomics
This protocol outlines a general workflow for enriching and preparing azide-labeled glycoproteins for mass spectrometry analysis.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne probe
-
Streptavidin-agarose beads
-
Ammonium bicarbonate solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F
-
C18 desalting spin columns
Procedure:
-
Cell Lysis: Lyse the azide-labeled cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Biotinylation: Perform a CuAAC or SPAAC reaction to attach a biotin-alkyne probe to the azide-labeled glycoproteins in the lysate.
-
Enrichment of Glycoproteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled glycoproteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Glycan Release: Elute the tryptic peptides from the beads and treat with PNGase F to release the N-linked glycans. This step leaves a signature mass modification on the asparagine residue where the glycan was attached, which can be identified by mass spectrometry.
-
Desalting: Desalt the peptide mixture using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the formerly glycosylated peptides and their sites of modification.
Mandatory Visualizations
Signaling Pathways
Altered glycosylation, which can be studied using α-Man-teg-N3, is known to play a crucial role in various signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the involvement of N-glycosylation in two key signaling pathways.
Caption: Role of N-glycosylation in TGF-β Signaling Pathway.
Caption: Role of N-glycosylation in EGFR Signaling Pathway.
Experimental Workflows
Metabolic labeling with α-Man-teg-N3 is a key step in advanced workflows for drug development and biomarker discovery. The following diagrams illustrate these processes.
Caption: Antibody-Drug Conjugate (ADC) Development Workflow.
Caption: Biomarker Discovery Workflow.
Conclusion
α-Man-teg-N3 is a versatile and powerful tool for the metabolic labeling of glycans. Its ability to introduce a bioorthogonal azide handle into glycoproteins enables a wide range of applications, from fundamental studies of glycosylation in signaling to the development of novel therapeutics and diagnostics. While the optimization of labeling conditions is crucial for each specific application, the protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize α-Man-teg-N3 in their work. The continued development of metabolic glycoengineering techniques, coupled with advancements in analytical technologies such as mass spectrometry, promises to further unravel the complexities of the glycome and its role in health and disease.
References
An In-depth Technical Guide to alpha-Man-teg-N3 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and applications of alpha-Man-teg-N3 in conjunction with click chemistry for the study of glycosylation. This powerful two-step technique, known as metabolic glycoengineering, allows for the specific labeling and analysis of glycoproteins in complex biological systems.
Core Principle: Metabolic Glycoengineering and Bioorthogonal Ligation
The utility of this compound lies in a two-stage process that combines cellular metabolism with highly specific, bioorthogonal chemistry.
Stage 1: Metabolic Incorporation this compound is an unnatural analog of the monosaccharide mannose, modified with a bioorthogonal azide (-N₃) group via a tetraethylene glycol (TEG) linker. When introduced to living cells, this compound is taken up and processed by the cell's own metabolic machinery. Cellular enzymes recognize the mannose structure and incorporate it into the N-linked glycan biosynthesis pathway. The result is the expression of glycoproteins on the cell surface and within cellular compartments that are decorated with azide chemical handles. This process effectively tags a subset of the glycoproteome for subsequent detection.[1][2]
Stage 2: Click Chemistry Ligation The azide group is biologically inert but can undergo a highly specific and efficient reaction with a complementary functional group, a process broadly termed "click chemistry". This allows researchers to covalently attach a variety of probes for detection, imaging, or purification. Two main types of click chemistry are employed:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the most common method for live-cell and in vivo applications. The azide-labeled glycans are reacted with a strained cyclooctyne molecule, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3] The inherent ring strain of the cyclooctyne drives the reaction forward rapidly without the need for a catalyst, forming a stable triazole linkage.[3][4] The absence of a cytotoxic copper catalyst makes SPAAC ideal for biological systems.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the ligation of the azide to a terminal alkyne in the presence of a copper(I) catalyst. While highly efficient, the cytotoxicity of copper generally limits its use to fixed cells or in vitro lysate-based experiments.
The overall principle allows for the precise and covalent attachment of molecules (e.g., fluorophores, biotin) to glycoproteins that have been metabolically tagged with this compound.
Quantitative Data
The efficiency of this technique depends on two key factors: the degree of metabolic incorporation of the azido sugar and the kinetics of the subsequent click reaction.
Metabolic Labeling Efficiency and Cellular Health
The concentration of the azido sugar is a critical parameter that must be optimized. High concentrations can lead to greater labeling but may also induce cellular stress or interfere with normal metabolism. Studies using the related compound N-azidoacetylmannosamine (Ac4ManNAz) have shown that an optimal concentration can achieve sufficient labeling for analysis while minimizing physiological side effects.
| Concentration of Ac4ManNAz | Effect on Cellular Function | Labeling Efficiency | Recommended Use |
| >50 µM | Reduction in cell proliferation, migration, and energy generation. | High | Not recommended for most applications due to cytotoxicity. |
| 10-50 µM | Minimal to moderate effects on cellular physiology. | Sufficient to High | General use for in vitro cell labeling. |
| 10 µM | Least effect on cellular systems observed in some studies. | Sufficient for cell tracking and proteomic analysis. | Optimal for in vivo studies or sensitive cell lines. |
Click Chemistry Reaction Kinetics
The speed of the click reaction is crucial, especially for in vivo imaging or capturing dynamic processes. The choice of the strained alkyne significantly impacts the reaction rate. The table below summarizes second-order rate constants for the SPAAC reaction between various cyclooctynes and an azide, demonstrating the advancements in reagent development.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DIBO | ~0.3 | |
| DIBO-Ketone | - | ~0.9 (3x faster than DIBO) | |
| Dibenzocyclooctyne-PEG | DBCO-PEG | ~0.76 (for pAMF azide) | |
| Bicyclononyne | BCN | Varies based on structure |
Note: Reaction rates are context-dependent and can be influenced by solvent, temperature, and the specific structure of the azide.
Experimental Protocols
The following sections provide a generalized methodology for labeling cultured mammalian cells with this compound and detecting the incorporated azide with a DBCO-functionalized fluorescent probe via SPAAC.
3.1 Materials and Reagents
-
Metabolic Labeling Reagent: this compound
-
Cells: Adherent or suspension mammalian cell line of interest
-
Culture Medium: Appropriate for the cell line
-
Solvent: Anhydrous DMSO
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4
-
Detection Probe: DBCO-conjugated fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)
-
Lysis Buffer (for Western Blot): RIPA buffer with protease inhibitors
-
Fixative (for Imaging): 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (for Imaging): 0.1% Triton X-100 in PBS
3.2 Protocol 1: Metabolic Labeling of Cultured Cells
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 1000x stock solution (e.g., 25 mM for a final concentration of 25 µM). Aliquot and store at -20°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvesting (typically 60-80% confluency for adherent cells).
-
Labeling: The next day, remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 10-50 µM).
-
Incubation: Culture the cells for 24 to 72 hours to allow for metabolic incorporation of the azido sugar into cellular glycans. The optimal time may vary depending on the cell type and proliferation rate.
-
Harvesting:
-
For suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells: Wash with PBS and detach using a non-enzymatic cell dissociation buffer or by scraping.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar. Proceed immediately to the click chemistry reaction or analysis.
3.3 Protocol 2: SPAAC Reaction for Fluorescence Microscopy
-
Fixation: Resuspend the washed cell pellet in 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Pellet the cells, discard the supernatant, and wash twice with PBS.
-
Permeabilization (Optional): To detect intracellular glycoproteins, resuspend the cells in permeabilization buffer for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail. For a final volume of 100 µL, add the DBCO-fluorophore to PBS to achieve a final concentration of 5-20 µM.
-
Incubation: Resuspend the fixed (and permeabilized) cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells and wash three times with PBS to remove the unreacted probe.
-
Analysis: Resuspend the final cell pellet in PBS for analysis by flow cytometry or mount on a slide for fluorescence microscopy.
Mandatory Visualizations
The following diagrams illustrate the key pathways and logical relationships in the this compound click chemistry workflow.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
Understanding the Reactivity and Applications of α-Man-teg-N3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of alpha-Mannopyranosyl-triethyleneglycol-azide (α-Man-teg-N3), a bifunctional molecule of significant interest in chemical biology and drug development. The presence of a terminal azide group allows for its participation in highly specific and efficient "click chemistry" reactions, while the α-mannosyl moiety serves as a targeting ligand for the mannose receptor (CD206), a C-type lectin receptor expressed on the surface of macrophages and dendritic cells. This unique combination of features makes α-Man-teg-N3 a valuable tool for targeted delivery, cell labeling, and the study of biological processes involving mannose recognition.
Core Reactivity: The Azide Moiety and Click Chemistry
The chemical reactivity of α-Man-teg-N3 is dominated by the azide (-N3) group, which can undergo two primary types of bioorthogonal click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both reactions are highly efficient and selective, proceeding under mild conditions compatible with biological systems.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] This reaction is catalyzed by copper(I), which can be generated in situ from copper(II) salts (e.g., CuSO4) by a reducing agent like sodium ascorbate.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.
Quantitative Data on Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Benzyl azide + Phenylacetylene | 1.7 x 10⁴ | Not explicitly cited |
| SPAAC | Azido-PEG-biotin + DBCO-amine | 0.3 - 1.0 | Not explicitly cited |
| SPAAC | Azido-PEG-biotin + BCN-amine | 0.1 - 0.5 | Not explicitly cited |
Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions. The provided rate constants are for illustrative purposes and may vary depending on the specific reactants, solvent, temperature, and catalyst used.
Experimental Protocols
The following are detailed protocols for the two primary applications of α-Man-teg-N3: bioconjugation in solution via CuAAC and cell surface labeling via SPAAC.
Protocol 1: CuAAC Conjugation of α-Man-teg-N3 to an Alkyne-Modified Molecule in Solution
This protocol describes a general procedure for conjugating α-Man-teg-N3 to a molecule containing a terminal alkyne in an aqueous buffer.
Materials and Reagents:
-
α-Man-teg-N3
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
DMSO (if necessary to dissolve starting materials)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Dissolve Reactants: Dissolve the alkyne-modified molecule and α-Man-teg-N3 in TBS buffer. If solubility is an issue, a minimal amount of DMSO can be used.
-
Prepare Catalyst and Reducing Agent: Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Initiate Reaction: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as HPLC or dialysis to remove unreacted starting materials and the copper catalyst.
Protocol 2: SPAAC Labeling of Cell Surface Glycoproteins
This protocol details the use of α-Man-teg-N3 to label glycoproteins on the surface of live cells, followed by detection with a fluorescently tagged cyclooctyne.
Materials and Reagents:
-
α-Man-teg-N3
-
DBCO-functionalized fluorescent dye (e.g., DBCO-488)
-
Cell line of interest (e.g., macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in a suitable format (e.g., chamber slides for microscopy or suspension for flow cytometry).
-
Metabolic Labeling (Optional but Recommended): To enhance the incorporation of mannose analogs, cells can be cultured in a glucose-deficient medium supplemented with α-Man-teg-N3 (e.g., 50-100 µM) for 24-48 hours.
-
Labeling with α-Man-teg-N3: Incubate the cells with α-Man-teg-N3 (e.g., 25-50 µM) in a serum-free medium for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove excess α-Man-teg-N3.
-
Click Reaction: Incubate the cells with the DBCO-functionalized fluorescent dye (e.g., 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove the unbound fluorescent probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing Reaction and Experimental Workflows
Figure 1: General workflows for CuAAC and SPAAC reactions of α-Man-teg-N3.
Figure 2: Experimental workflow for cell surface labeling using α-Man-teg-N3 and SPAAC.
Biological Activity and Signaling through the Mannose Receptor
The α-mannosyl moiety of α-Man-teg-N3 can be recognized by the Mannose Receptor (CD206), a pattern recognition receptor primarily expressed on macrophages and dendritic cells. This interaction can lead to the receptor-mediated endocytosis of α-Man-teg-N3 and any molecule conjugated to it. The mannose receptor itself has a short cytoplasmic tail with no intrinsic signaling motifs. However, it can act as a co-receptor, collaborating with other receptors like Toll-like receptors (TLRs) to initiate intracellular signaling cascades.
Upon binding of a mannosylated ligand, the mannose receptor can cluster with TLRs, leading to the activation of downstream signaling pathways such as the NF-κB pathway. This can result in the production of pro-inflammatory cytokines and the modulation of the immune response.
Figure 3: Putative signaling pathway initiated by α-Man-teg-N3 binding to the Mannose Receptor.
Conclusion
α-Man-teg-N3 is a versatile chemical tool with significant potential in biomedical research and drug development. Its azide functionality allows for robust and specific conjugation to a wide array of molecules through click chemistry, while the mannose moiety enables targeted delivery to cells expressing the mannose receptor. The ability to trigger cellular uptake and potentially modulate immune signaling pathways opens up exciting possibilities for the development of targeted therapies, diagnostic agents, and research probes. Further investigation into the specific reaction kinetics of α-Man-teg-N3 and its precise biological consequences will undoubtedly expand its applications in the future.
References
alpha-Man-teg-N3 solubility and stability
An In-depth Technical Guide on the Solubility and Stability of alpha-Man-teg-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key reagent in bioconjugation and drug delivery research. The information is intended to assist researchers in the effective handling, storage, and application of this molecule.
Core Properties of this compound
This compound is a mannose derivative functionalized with an azide group via a tetraethylene glycol (TEG) linker. This structure allows for its participation in "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the conjugation of mannose to a wide variety of molecules and surfaces.
| Property | Value | Source |
| Molecular Formula | C12H23N3O8 | [] |
| Molecular Weight | 337.33 g/mol | [] |
| Appearance | White to off-white solid | Generic |
| Primary Application | Click Chemistry Reagent | [][2] |
Solubility Profile
Table 2.1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | High | The hydrophilic nature of the mannose and PEG components suggests good aqueous solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of hydrophilic and hydrophobic compounds. A related compound, DSPE-PEG-Mannose, is soluble in DMSO. |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for dissolving polar molecules. DSPE-PEG-Mannose is soluble in DMF. |
| Ethanol | Moderate to High | The polarity of ethanol should allow for good solvation of the molecule. |
| Chloroform | Low to Moderate | The polarity of chloroform is lower, which may limit the solubility of the highly polar mannose component. However, DSPE-PEG-Mannose shows solubility in chloroform. |
| Hexane | Very Low | A nonpolar solvent, unlikely to dissolve the polar this compound. |
Experimental Protocol for Determining Solubility
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Sealed glass vials
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or RI)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve with standards of known concentrations should be used for accurate quantification.
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical factor for its storage and use in experimental settings. The primary points of potential degradation are the azide group and the glycosidic bond.
Qualitative Stability Assessment
General guidelines for the stability of organic azides can be applied to this compound:
-
Carbon-to-Nitrogen Ratio (C/N): The C/N ratio for this compound (C12H23N3O8) is 12:3, or 4:1. A higher C/N ratio is generally associated with greater stability.
-
"Rule of Six": This empirical rule suggests that a molecule should have at least six carbon atoms for each energetic group (such as an azide) to be considered relatively safe. With 12 carbons and one azide group, this compound adheres to this rule, indicating a lower risk of explosive decomposition compared to molecules with a higher density of energetic groups.
-
Structure: As an aliphatic azide, it is expected to be more stable than aromatic or vinylic azides.
Table 3.1: Factors Influencing the Stability of this compound
| Factor | Influence on Stability | Recommendations |
| Temperature | Higher temperatures can promote thermal decomposition of the azide group. | Store at recommended low temperatures (e.g., -20°C for long-term storage) and avoid excessive heat during experiments. |
| pH | Extreme pH values could potentially lead to hydrolysis of the glycosidic bond or reaction of the azide group. Azides can form explosive hydrazoic acid in the presence of strong acids. | Use in buffered solutions within a neutral pH range (e.g., pH 6-8). |
| Light | Some organic azides are light-sensitive. | Store in a light-protected container (e.g., amber vial). |
| Reducing Agents | The azide group can be reduced to an amine. | Avoid strong reducing agents unless reduction of the azide is the intended reaction. |
| Copper (I) | While necessary for CuAAC, prolonged exposure or inappropriate reaction conditions could potentially lead to side reactions. | Use appropriate ligands and follow established click chemistry protocols. |
Experimental Protocol for Stability Assessment
The stability of this compound under various conditions can be assessed by monitoring its concentration over time using HPLC.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents at a known concentration.
-
Incubation: Aliquot the solutions into separate vials and incubate them under different conditions (e.g., various temperatures, light/dark).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample from each condition.
-
Quenching (if necessary): Stop any degradation by, for example, flash-freezing the sample.
-
Analysis: Analyze the concentration of the remaining this compound in each sample by HPLC.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.
Caption: Workflow for assessing the stability of this compound.
Application in Click Chemistry
This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the mannose moiety to alkyne-containing molecules.
General CuAAC Protocol
This protocol provides a starting point for the click reaction. Optimization may be required depending on the specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Suitable solvent (e.g., water, DMSO, or mixtures)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent.
-
In a separate vial, prepare the copper catalyst solution by adding the copper(II) sulfate and the ligand (e.g., THPTA for aqueous reactions).
-
Add the copper catalyst solution to the solution containing the alkyne and azide.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Purify the product using an appropriate method (e.g., chromatography).
References
Methodological & Application
Application Notes and Protocols for alpha-Man-teg-N3: A Tool for Metabolic Labeling and Glycoprotein Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing alpha-Man-teg-N3 (α-Mannosamine-tetraethylene glycol-azide), a powerful chemical tool for the metabolic labeling and subsequent visualization and analysis of mannosylated glycoproteins. This compound is an azide-modified mannosamine analog that is metabolically incorporated into the glycan structures of proteins. The embedded azide group serves as a bioorthogonal handle for "click" chemistry, allowing for the covalent attachment of probes for fluorescence imaging, proteomic analysis, and other downstream applications.
Core Principles
The methodology is based on a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The cellular machinery involved in the glycosylation pathway recognizes this analog and incorporates it into newly synthesized glycoproteins. The tetraethylene glycol (teg) linker enhances the accessibility of the terminal azide group.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified glycoproteins can be specifically and efficiently labeled with a variety of probes containing a complementary reactive group, most commonly a cyclooctyne (e.g., DBCO) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Data Presentation: Optimizing Metabolic Labeling
The efficiency of metabolic labeling with azido-sugars is dependent on several factors, including the concentration of the sugar analog, incubation time, and the specific cell type. While direct quantitative data for this compound is not extensively published in a comparative tabular format, studies on analogous azido-sugars provide valuable guidance for experimental design.[1][2][3]
| Parameter | Recommended Range | Key Considerations | Reference |
| Concentration | 10 - 50 µM | Higher concentrations (e.g., 50 µM) have been traditionally used for robust labeling. However, some studies indicate that concentrations as low as 10 µM can provide sufficient labeling while minimizing potential effects on cell physiology, such as proliferation and migration.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. | |
| Incubation Time | 24 - 72 hours | The optimal incubation time depends on the rate of protein synthesis and turnover in the cell line being studied. Longer incubation times generally lead to a higher degree of labeling. | |
| Cell Health | Logarithmic growth phase | Cells should be healthy and actively dividing to ensure efficient metabolic incorporation of the azido-sugar. | |
| Choice of Azido-Sugar | Application-dependent | Studies have shown that different azido-sugars can have varying labeling efficiencies in different cell types. For example, in some hepatocellular carcinoma cell lines, azido-galactose has been shown to have higher labeling efficiency at lower concentrations compared to azido-mannose. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells in logarithmic growth phase
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Store the stock solution at -20°C.
-
Prepare the labeling medium: Dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Cell Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, the cells are ready for downstream applications such as cell lysis for western blot analysis or fixation for imaging.
Protocol 2: Visualization of Labeled Glycoproteins via Copper-Free Click Chemistry (SPAAC)
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
DAPI or other nuclear stain (optional)
-
Mounting medium
Procedure for Live-Cell Imaging:
-
Wash: Gently wash the metabolically labeled cells twice with pre-warmed PBS.
-
Staining: Incubate the cells with a solution of the DBCO-functionalized fluorescent probe (e.g., 5-20 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.
-
Wash: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
Procedure for Fixed-Cell Imaging:
-
Wash: Gently wash the metabolically labeled cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For visualizing intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash the cells twice with PBS.
-
Click Reaction: Incubate the fixed cells with the DBCO-functionalized fluorescent probe (e.g., 5-20 µM in PBS) for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Wash: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image with a fluorescence microscope.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway: O-Mannosylation in E-Cadherin Mediated Cell Adhesion
O-mannosylation is a critical post-translational modification for the proper function of E-cadherin, a key protein in mediating cell-cell adhesion. Aberrant O-mannosylation of E-cadherin can impair its adhesive functions, which is a significant event in cancer progression. The following diagram illustrates the role of O-mannosylation in the context of E-cadherin-mediated cell adhesion.
References
- 1. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cellular Use of alpha-Man-teg-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing alpha-Man-teg-N3, a mannosamine analog equipped with a terminal azide group, for the metabolic labeling of glycoproteins in cellular systems. This powerful technique, known as metabolic glycoengineering, allows for the introduction of a bioorthogonal chemical reporter (the azide group) into the glycan structures of living cells.[1][2] This enables a wide range of downstream applications, including the visualization, tracking, and proteomic analysis of glycosylated proteins.[1][3]
Principle of the Technology
The application of this compound in cells is a two-step process:
-
Metabolic Incorporation: Cells are cultured in the presence of this compound. The cellular metabolic machinery is expected to process this unnatural sugar analog, leading to its incorporation into newly synthesized glycoproteins.[1] The azide group (-N3) is thereby displayed on the cell surface glycans. This azide moiety is small and biologically inert, serving as a bioorthogonal handle for subsequent chemical reactions.
-
Bioorthogonal Ligation: The azide-modified glycans can be specifically and covalently labeled with a variety of probes (e.g., fluorophores, biotin) that are functionalized with a complementary bioorthogonal reactive group. This is typically achieved through "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and highly biocompatible for live-cell applications.
Core Applications
-
Visualization of Glycans: Enables the spatial and temporal tracking of glycoproteins in both living and fixed cells using fluorescence microscopy.
-
Quantification of Glycosylation: Allows for the quantitative analysis of cell surface glycan expression levels via flow cytometry.
-
Glycoprotein Enrichment and Proteomics: Facilitates the enrichment of labeled glycoproteins from complex cell lysates for subsequent identification and quantification by mass spectrometry.
-
Drug Development: Can be used to identify glycoprotein biomarkers, study the effects of drugs on glycosylation, and develop targeted drug delivery systems.
Data Presentation
The following tables summarize typical starting concentrations, incubation times, and cytotoxicity data for commonly used azido sugars, such as Ac4ManNAz. It is crucial to note that these values should be used as a starting point and must be optimized for this compound and the specific cell line being used.
Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling with Azido Sugars
| Parameter | Recommended Range | Cell Line Example | Notes | References |
| This compound Concentration | 10 - 75 µM | A549, Jurkat | Higher concentrations may impact cell physiology. A concentration of 10 µM is often suggested to minimize effects while maintaining labeling. | |
| Incubation Time | 1 - 3 days | A549 | Optimal time depends on the desired labeling efficiency and the turnover rate of glycoproteins in the specific cell type. | |
| DBCO-Fluorophore Concentration | 5 - 50 µM | A549, HeLa | For the subsequent click reaction. The optimal concentration should be determined experimentally. | |
| Click Reaction Incubation Time | 30 - 60 minutes | A549 | Incubation time for the SPAAC reaction at 37°C. |
Table 2: Representative Cytotoxicity of Azido Sugars
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Ac4ManNAz | Jurkat | Toxic at 50 µM | Cell Viability | |
| Ac4ManNAz | A549 | > 50 µM | Cell Viability (CCK-8) | |
| Ac4ManNAz | CHO | Decreased viability at 250 µM | Cell Viability |
Note: The cytotoxicity of this compound has not been specifically reported and must be determined empirically for each cell line. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for introducing azide groups into cellular glycoproteins.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-50 mM. Store aliquots at -20°C.
-
Culture the cells of interest to the desired confluency in their appropriate growth medium.
-
Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (start with a range of 10-50 µM). A DMSO vehicle control should be run in parallel.
-
Incubate the cells for 1-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvest the cells for downstream applications such as live-cell imaging, flow cytometry, or proteomic analysis.
Caption: Workflow for metabolic labeling of cells with this compound.
Protocol 2: Live-Cell Imaging of Labeled Glycoproteins via Copper-Free Click Chemistry (SPAAC)
This protocol details the labeling of metabolically-labeled cells with a DBCO-conjugated fluorescent dye for live-cell imaging.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-FITC)
-
Serum-free cell culture medium
-
PBS, pH 7.4
Procedure:
-
Wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated this compound.
-
Prepare the labeling medium: Dilute the DBCO-conjugated fluorescent dye stock solution in serum-free culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.
-
Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for alpha-Man-teg-N3 in Glycoprotein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for the study of glycoproteins, enabling their visualization, identification, and functional characterization. This is achieved by introducing chemically modified monosaccharides into cellular metabolic pathways.[1] alpha-Man-teg-N3 is an azide-functionalized mannosamine derivative that serves as a metabolic precursor for the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface glycoproteins. The triethylene glycol (TEG) linker enhances the solubility of the molecule.
Once incorporated into cellular glycans, the azide group of this compound acts as a bioorthogonal chemical handle. This handle can be specifically and efficiently labeled with a variety of probes, such as fluorophores or biotin, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[2] This methodology allows for the selective analysis of newly synthesized glycoproteins and has significant applications in cancer research, drug development, and the study of cellular signaling.[3][4]
Chemical Information:
| Compound Name | This compound |
| Molecular Formula | C12H23N3O8 |
| Molecular Weight | 337.33 g/mol |
| CAS Number | 149249-91-2 |
| Structure | A mannosamine core linked to an azide group via a triethylene glycol (TEG) spacer. |
Source: BOC Sciences[], Precise PEG
Core Applications
-
Visualization of Glycans: Fluorescence microscopy allows for the spatial and temporal tracking of glycoproteins in living or fixed cells.
-
Quantification of Glycosylation: Flow cytometry can be used to quantify the level of glycoprotein expression on the cell surface.
-
Glycoprotein Enrichment for Proteomics: The azide handle allows for the enrichment of labeled glycoproteins from complex lysates for identification and quantification by mass spectrometry.
-
Monitoring Glycoprotein Dynamics: Pulse-chase experiments with this compound can be used to study the trafficking and turnover of glycoproteins.
-
Drug Target Identification: Identifying changes in glycosylation patterns in disease states can reveal new therapeutic targets.
Data Presentation
The following tables provide recommended starting concentrations and incubation times for metabolic labeling with the related compound, tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). These parameters should be used as a starting point for optimization when using this compound. The TEG linker in this compound may affect cell permeability and optimal concentrations.
Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling with Ac4ManNAz
| Parameter | Recommended Range | Cell Line Examples | Notes | Reference |
| Concentration | 10 - 75 µM | A549, Jurkat, MCF-7, HCT116 | Higher concentrations (>50 µM) may impact cell physiology. 10 µM is suggested as optimal for minimizing effects while maintaining labeling. | |
| Incubation Time | 1 - 3 days | A549, MCF-7, HCT116 | Time can be optimized based on the desired labeling efficiency and cell doubling time. |
Table 2: Cytotoxicity Data for Ac4ManNAz
| Cell Line | IC50 (µM) | Assay | Notes | Reference |
| Jurkat | Toxic at 50 µM | Not specified | Cell-type specific toxicity should be considered. | |
| A549 | > 50 µM | Cell Viability (CCK-8) | Treatment with 50 µM Ac4ManNAz resulted in reduced cellular functions. 10 µM had lesser effects. | |
| HeLa | Non-toxic | Cell Viability | - | |
| CHO | ~82% viability at 250 µM, ~68% viability at 500 µM (48h) | Cell Viability | CHO cells are sensitive to mannosamine analogs. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells
This protocol describes the metabolic incorporation of this compound into cellular glycoproteins.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest (e.g., A549, HeLa, MCF-7)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10-50 mM.
-
Cell Culture: Culture the cells to the desired confluency in their appropriate growth medium.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. A starting concentration of 25-50 µM is recommended. A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the azido sugar.
-
Cell Harvest: After incubation, wash the cells twice with PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as click chemistry labeling.
Protocol 2: Fluorescent Labeling of Azido-Glycoproteins via Click Chemistry
This protocol describes the fluorescent labeling of metabolically incorporated azide groups using a copper-catalyzed click reaction.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain (for nuclear counterstaining, optional)
-
Microscopy-grade mounting medium
Procedure:
-
Prepare Click Chemistry Reagents:
-
Copper(II) sulfate (CuSO4): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
Alkyne-fluorophore: Prepare a 10 mM stock solution in DMSO.
-
-
Fixation and Permeabilization:
-
Wash the azide-labeled cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:
-
885 µL PBS
-
10 µL Alkyne-fluorophore stock solution (final concentration: 100 µM)
-
20 µL CuSO4 stock solution (final concentration: 1 mM)
-
20 µL THPTA stock solution (final concentration: 1 mM)
-
50 µL Sodium ascorbate stock solution (final concentration: 5 mM)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Western Blot Analysis of Labeled Glycoproteins
This protocol describes the detection of metabolically labeled glycoproteins by Western blot after a click reaction with an alkyne-biotin probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Western blot blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells with lysis buffer and determine the protein concentration.
-
Click Reaction: Perform a click reaction on the cell lysate using an alkyne-biotin probe to tag the azido-labeled glycoproteins.
-
SDS-PAGE and Transfer:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Probing:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for glycoprotein labeling using this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a glycoprotein that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Metabolic labeling with this compound can be used to study the glycosylation and trafficking of EGFR and other glycoproteins in this pathway.
References
Application Notes and Protocols for alpha-Man-teg-N3 in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of alpha-Man-teg-N3, a mannose analog bearing a triethylene glycol linker and a terminal azide group. This reagent is designed for the metabolic labeling of mannosylated glycoproteins and their subsequent detection and analysis using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. The study of specific glycan structures, such as high-mannose glycans, is essential for understanding disease pathogenesis and for the development of novel therapeutics. This compound is a valuable tool for investigating the mannose glycoproteome. As a metabolic label, it is incorporated into newly synthesized glycoproteins by the cell's own enzymatic machinery. The azide group serves as a bioorthogonal handle, allowing for the covalent attachment of alkyne-functionalized probes for visualization, enrichment, and identification of mannosylated proteins.
Data Presentation
The following table summarizes typical experimental parameters for metabolic labeling and CuAAC reactions based on literature for similar azido-sugar analogs. Optimal conditions for specific cell types and experimental goals should be determined empirically.
| Parameter | Typical Range | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 10 - 100 µM | Higher concentrations may affect cell viability and physiology.[1] Start with a dose-response experiment. |
| Incubation Time | 24 - 72 hours | Time-dependent incorporation; longer times generally lead to higher labeling density. |
| Cell Density | 5 x 10^5 to 2 x 10^6 cells/mL | Should be optimized for the specific cell line to ensure optimal health and metabolism. |
| CuAAC Reaction (Live Cells) | ||
| Alkyne-Probe Concentration | 10 - 50 µM | The probe can be a fluorophore, biotin, or other reporter molecule. |
| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can be toxic to cells. |
| Ligand (e.g., THPTA) Concentration | 250 - 1250 µM | A 5:1 ligand to copper ratio is commonly used to protect cells from oxidative damage.[2] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Reaction Time | 5 - 30 minutes | Shorter times are preferred for live-cell imaging to minimize toxicity. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to reduce cellular stress during the reaction. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular glycoproteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate mammalian cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Metabolic Labeling:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Harvesting:
-
After the incubation period, gently wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
The cells are now ready for the CuAAC reaction (Protocol 2) or for downstream applications such as cell lysis and proteomic analysis.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol details the "click" reaction to conjugate an alkyne-functionalized probe to the azide-labeled glycoproteins on the surface of living cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in sterile water.
-
Prepare a 100 mM stock solution of THPTA in sterile water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in sterile water. Note: This solution should be prepared fresh immediately before use.
-
Prepare a 10 mM stock solution of the alkyne-probe in DMSO.
-
-
Preparation of the "Click" Reaction Cocktail:
-
In a microcentrifuge tube, prepare the reaction cocktail by adding the reagents in the following order to PBS. The final volume should be sufficient to cover the cells.
-
Alkyne-probe (e.g., to a final concentration of 25 µM)
-
CuSO₄ (e.g., to a final concentration of 100 µM)
-
THPTA (e.g., to a final concentration of 500 µM)
-
-
Vortex the mixture gently.
-
Immediately before adding to the cells, add the freshly prepared Sodium Ascorbate solution (e.g., to a final concentration of 2.5 mM).
-
-
CuAAC Reaction:
-
Aspirate the PBS from the washed, metabolically labeled cells.
-
Add the "click" reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Aspirate the reaction cocktail and wash the cells three times with ice-cold PBS.
-
The cells are now ready for analysis, such as fluorescence microscopy, flow cytometry, or downstream proteomic workflows.
-
Mandatory Visualization
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Workflow for Labeling and Identification of Mannosylated Glycoproteins.
References
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with α-Man-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of α-Mannosamine-tetraethylene glycol-azide (α-Man-TEG-N3) in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This powerful bioorthogonal chemistry enables the specific labeling and investigation of glycans in biological systems.
Application Notes
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click chemistry" that occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide. This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for studying biological processes in living cells and organisms.[1]
α-Man-TEG-N3 is a mannosamine analog containing an azide group. When introduced to cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into cell surface glycans. This metabolic labeling strategy effectively introduces an azide "handle" onto glycoproteins, which can then be specifically targeted with a cyclooctyne-containing probe for detection or functional studies. This approach is particularly useful for investigating aberrant glycosylation patterns in diseases like cancer and for tracking cellular processes.[2][3][4]
Key Applications:
-
Imaging Glycan Localization: Visualize the distribution and dynamics of specific glycan populations on the cell surface and within organelles.[2]
-
Studying Aberrant Glycosylation in Cancer: Investigate changes in glycosylation associated with cancer progression and metastasis.
-
Investigating Cell Signaling Pathways: Probe the role of glycosylation in regulating signaling pathways, such as the Notch signaling pathway.
-
Targeted Drug Delivery: Functionalize cells with azide groups for subsequent targeting with drug-loaded cyclooctyne-containing nanoparticles.
-
Cell Tracking: Label cells with probes for in vivo tracking and monitoring of cell-based therapies.
Quantitative Data Summary
The efficiency of the SPAAC reaction is dependent on the specific cyclooctyne used, the reaction buffer, pH, and temperature. The following table summarizes kinetic data for the reaction of a similar glycosyl azide (1-azido-1-deoxy-β-d-glucopyranoside) with DBCO, providing a useful reference for planning experiments with α-Man-TEG-N3.
| Cyclooctyne | Azide | Buffer (pH 7) | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-d-glucopyranoside | PBS | 25 | 0.32 - 0.85 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-d-glucopyranoside | HEPES | 25 | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-d-glucopyranoside | DMEM | 37 | 0.59 - 0.97 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-d-glucopyranoside | RPMI | 37 | 0.27 - 0.77 |
Data adapted from a study on 1-azido-1-deoxy-β-d-glucopyranoside, which serves as a reasonable proxy for α-Man-TEG-N3.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with α-Man-TEG-N3
This protocol describes the metabolic incorporation of α-Man-TEG-N3 into the glycans of cultured mammalian cells.
Materials:
-
α-Man-TEG-N3 (BOC Sciences)
-
Mammalian cell line of choice (e.g., a cancer cell line known for aberrant glycosylation)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare α-Man-TEG-N3 Stock Solution: Dissolve α-Man-TEG-N3 in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed the mammalian cells in a culture plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of α-Man-TEG-N3 (typically 25-100 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycans. The optimal incubation time should be determined empirically for each cell line.
-
Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated α-Man-TEG-N3. The cells are now ready for SPAAC labeling.
Protocol 2: SPAAC Labeling of Azide-Modified Cells with a DBCO-Fluorophore
This protocol describes the labeling of metabolically-labeled cells with a DBCO-conjugated fluorescent probe for visualization by fluorescence microscopy or flow cytometry.
Materials:
-
Cells metabolically labeled with α-Man-TEG-N3 (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-AF488)
-
PBS
-
Bovine serum albumin (BSA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular labeling is desired.
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If labeling intracellular glycans, incubate the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in PBS (e.g., 5-20 µM). Remove the blocking solution and add the DBCO-fluorophore solution to the cells. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess DBCO-fluorophore.
-
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Washing: Wash the cells two times with PBS.
-
Imaging: Mount the coverslips on microscope slides with mounting medium and visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway that can be investigated using this technology.
References
Application Notes and Protocols for α-Man-teg-N3 and Related Compounds in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of α-Man-teg-N3 for targeted cell delivery and the related compound, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), for metabolic labeling of cell surface glycans.
Part 1: α-Man-teg-N3 for Targeted Delivery to Mannose Receptor-Expressing Cells
Introduction:
α-Mannose-PEG-Azide (α-Man-teg-N3) is a bifunctional molecule designed for targeted drug delivery. It consists of an α-mannose residue, a triethylene glycol (PEG) spacer, and a terminal azide (-N3) group. The mannose moiety serves as a ligand for the mannose receptor (CD206), which is highly expressed on the surface of macrophages and dendritic cells. This allows for the specific targeting of these cell types. The azide group enables the attachment of a wide variety of molecules, such as fluorescent dyes, drugs, or nanoparticles, via "click chemistry."
Applications:
-
Targeted delivery of therapeutic agents to macrophages and dendritic cells.
-
In vitro and in vivo imaging of mannose receptor-positive cells.
-
Studying the biology of the mannose receptor.
Experimental Protocol: General Procedure for Targeting Mannose Receptor-Expressing Cells in Culture
This protocol provides a general guideline for using α-Man-teg-N3 to deliver a payload to macrophage-like cell lines (e.g., RAW 264.7, J774A.1) in vitro. The optimal concentration and incubation time should be determined empirically for each specific application and cell line.
Materials:
-
α-Man-teg-N3
-
Payload molecule with a compatible reactive group for click chemistry (e.g., an alkyne or DBCO-functionalized molecule)
-
Mannose receptor-expressing cells (e.g., RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like THPTA for copper-catalyzed azide-alkyne cycloaddition; or a DBCO/BCN-alkyne for copper-free click chemistry)
-
Cell imaging or analysis equipment (e.g., fluorescence microscope, flow cytometer)
Procedure:
-
Preparation of α-Man-teg-N3-Payload Conjugate:
-
Conjugate your payload molecule to α-Man-teg-N3 using a suitable click chemistry protocol. This reaction is typically performed in solution before adding the conjugate to the cells.
-
Purify the conjugate to remove unreacted components.
-
-
Cell Seeding:
-
Seed the target cells in a suitable culture vessel (e.g., multi-well plate, petri dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Incubation with Conjugate:
-
Prepare a working solution of the α-Man-teg-N3-payload conjugate in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the conjugate.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the rate of receptor internalization and the specific experimental goals.
-
-
Washing:
-
After incubation, gently aspirate the medium containing the conjugate.
-
Wash the cells two to three times with PBS to remove any unbound conjugate.
-
-
Analysis:
-
Analyze the cells to determine the efficiency of targeting and uptake. This can be done using various techniques depending on the nature of the payload (e.g., fluorescence microscopy or flow cytometry for a fluorescent payload, or a cell-based assay for a therapeutic payload).
-
Quantitative Data Summary: Concentration Ranges for Mannosylated Compounds in Cell Culture
The following table summarizes concentration ranges reported in the literature for various mannosylated molecules and nanoparticles used to target cells in culture. These can serve as a starting point for optimizing the concentration of α-Man-teg-N3 conjugates.
| Compound/Nanoparticle | Cell Line(s) | Concentration Range | Application |
| Mannosylated Chitosan Nanoparticles | RAW 264.7 | 5 to 200 µg/mL | Oligonucleotide delivery |
| Mannosylated Hyaluronic Acid Nanocapsules | M1 & M2 Macrophages | 0.5 mg/mL | Macrophage uptake assay |
| Mannose-modified Multi-walled Carbon Nanotubes (M-MWCNT) | Macrophages | Up to 30 µg/mL (non-cytotoxic) | Antigen delivery |
| Mannosylated Bioreducible Nanoparticles | RAW 264.7 | 100 nM (of siRNA) | siRNA delivery |
Cytotoxicity Considerations:
It is crucial to assess the cytotoxicity of the α-Man-teg-N3-payload conjugate at the desired concentrations. A standard MTT or similar cell viability assay should be performed. In one study, mannose-modified multi-walled carbon nanotubes were found to be non-cytotoxic to macrophages at concentrations up to 30 µg/mL[1]. Another study showed that mannosylated chitosan nanoparticles exhibited no significant toxicity at all tested concentrations[2][3].
Part 2: Ac4ManNAz for Metabolic Labeling of Sialic Acids
Introduction:
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) is a cell-permeable analog of N-acetylmannosamine (ManNAc), a precursor in the sialic acid biosynthesis pathway. Once inside the cell, the acetyl groups are removed, and the resulting azido-mannosamine is converted to azido-sialic acid and incorporated into cell surface glycans. The azide groups then serve as chemical handles for bioorthogonal reactions, such as click chemistry, allowing for the visualization and study of sialoglycoproteins.
Applications:
-
Fluorescent labeling and imaging of cell surface glycans.
-
Proteomic analysis of sialoglycoproteins.
Experimental Protocol: Metabolic Labeling of Cells with Ac4ManNAz
Materials:
-
Ac4ManNAz
-
Cell line of interest (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Click chemistry reagents (e.g., DBCO-conjugated fluorescent dye for copper-free click chemistry)
Procedure:
-
Prepare Ac4ManNAz Stock Solution:
-
Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
-
Cell Seeding:
-
Plate cells at the desired density and allow them to adhere overnight.
-
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution in fresh culture medium to the desired final concentration. A starting range of 10-50 µM is recommended. For sensitive applications or to minimize cellular perturbation, a concentration of 10 µM has been shown to be effective.
-
Remove the old medium from the cells and replace it with the medium containing Ac4ManNAz.
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2.
-
-
Washing:
-
After incubation, wash the cells twice with PBS to remove any unincorporated Ac4ManNAz.
-
-
Click Chemistry Reaction (Example with DBCO-fluorophore):
-
Prepare a working solution of the DBCO-conjugated fluorescent dye in serum-free medium or PBS.
-
Add the DBCO-dye solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove any unreacted dye.
-
-
Analysis:
-
The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy or analysis by flow cytometry.
-
Quantitative Data Summary: Ac4ManNAz Concentration for Metabolic Labeling
| Cell Line(s) | Recommended Concentration Range | Optimal Concentration (to minimize cytotoxicity) | Incubation Time |
| Various (e.g., A549) | 25-75 µM | 10 µM | 1-3 days |
| Jurkat | Lower concentrations advised | Not explicitly stated, but >50 µM can be toxic | 1-3 days |
Cytotoxicity of Ac4ManNAz:
High concentrations of Ac4ManNAz (>50 µM) have been shown to negatively impact cellular functions such as proliferation, migration, and energy metabolism. Therefore, it is recommended to use the lowest effective concentration, with 10 µM being suggested as optimal for achieving sufficient labeling while minimizing physiological effects.
Visualizations
Caption: Experimental workflow for targeted cell delivery using α-Man-teg-N3.
Caption: Experimental workflow for metabolic labeling with Ac4ManNAz.
Caption: Simplified signaling pathway of mannose receptor-mediated endocytosis.
References
Application Notes and Protocols for α-Man-teg-N3 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of α-Man-teg-N3 in bioconjugation reactions. α-Man-teg-N3 is a versatile chemical tool featuring an α-mannose residue for targeting the mannose receptor, a tetraethylene glycol (teg) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (N3) group for covalent ligation via "click chemistry".
The azide moiety of α-Man-teg-N3 allows for highly efficient and specific conjugation to alkyne-modified molecules through two primary bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques are instrumental in the development of targeted therapeutics, diagnostic agents, and tools for glycobiology research.
Overview of α-Man-teg-N3 Bioconjugation Techniques
α-Man-teg-N3 serves as a key component for introducing mannose moieties onto a variety of molecules and surfaces, enabling the targeted delivery to cells expressing the mannose receptor, such as macrophages and dendritic cells.[1][2][3] The choice between CuAAC and SPAAC depends on the specific application, the nature of the biomolecule, and the tolerance for a copper catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the use of a copper(I) catalyst to join the azide of α-Man-teg-N3 with a terminal alkyne. It is a widely used method for stable bioconjugation.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide of α-Man-teg-N3. SPAAC is ideal for applications involving live cells or copper-sensitive biomolecules due to the absence of a cytotoxic metal catalyst.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions involving azide-functionalized molecules like α-Man-teg-N3. These values should serve as a starting point for experimental design, and optimization may be required for specific applications.
Table 1: Typical Reaction Parameters for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| α-Man-teg-N3 Concentration | 1.1 - 5 equivalents (relative to alkyne) | An excess of the azide can help drive the reaction to completion. |
| Alkyne-modified Molecule | 1 equivalent | The limiting reagent in the reaction. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 equivalents | Precursor to the active Cu(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 10 equivalents | Reduces Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., THPTA, TBTA) | 0.5 - 5 equivalents | Stabilizes the Cu(I) catalyst and protects biomolecules. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO/water mixtures | The choice of solvent depends on the solubility of the reactants. |
| pH | 6.5 - 8.0 | Optimal range for most CuAAC reactions with biomolecules. |
| Temperature | Room Temperature (20-25°C) | The reaction can be gently heated (e.g., to 37°C) to increase the rate if necessary. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored (e.g., by HPLC or SDS-PAGE). |
| Typical Yield | > 80% | Highly dependent on the specific reactants and conditions. |
Table 2: Typical Reaction Parameters for SPAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| α-Man-teg-N3 Concentration | 1 - 5 equivalents (relative to cyclooctyne) | A slight excess can improve reaction kinetics. |
| Cyclooctyne (e.g., DBCO)-modified Molecule | 1 equivalent | The limiting reagent. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), cell culture media | SPAAC is highly compatible with biological conditions. |
| pH | 6.0 - 8.0 | The reaction is generally insensitive to pH within this range. |
| Temperature | 4°C to 37°C | Can be performed at physiological temperatures. |
| Reaction Time | 1 - 12 hours | Reaction kinetics are generally fast. |
| Typical Yield | > 90% | Often proceeds to near completion. |
| Second-Order Rate Constant (k₂) | 0.1 - 1 M⁻¹s⁻¹ | Varies depending on the specific cyclooctyne and azide. |
Experimental Protocols
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of α-Man-teg-N3 to an Alkyne-Modified Protein
This protocol describes a general procedure for conjugating α-Man-teg-N3 to a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
α-Man-teg-N3
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Deionized water
-
DMSO (if needed to dissolve α-Man-teg-N3)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the α-Man-teg-N3 stock solution to achieve a final concentration of 1.1 to 5 equivalents relative to the protein. If α-Man-teg-N3 is not soluble in the aqueous buffer, a small amount of a co-solvent like DMSO can be used (typically <10% of the final volume).
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, for a final reaction concentration of 0.5 mM CuSO₄, mix 2.5 µL of 20 mM CuSO₄ with 2.5 µL of 100 mM THPTA.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture containing the protein and α-Man-teg-N3.
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1 to 10 equivalents relative to the copper.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins or to slow down potential side reactions, the incubation can be performed at 4°C for a longer period (e.g., overnight).
-
-
Purification:
-
Remove unreacted reagents and the copper catalyst from the mannosylated protein conjugate. This can be achieved by:
-
Size-Exclusion Chromatography (SEC): Use a desalting column to separate the larger protein conjugate from the smaller molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes.
-
Affinity Chromatography: If the protein has an affinity tag, it can be used for purification.
-
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using methods such as:
-
SDS-PAGE: An increase in the molecular weight of the protein will be observed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of labeling.
-
Lectin Blotting: Using a mannose-binding lectin to specifically detect the conjugated mannose.
-
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of α-Man-teg-N3 to a DBCO-Modified Biomolecule
This protocol outlines the copper-free conjugation of α-Man-teg-N3 to a biomolecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
α-Man-teg-N3
-
Deionized water
-
DMSO (if needed to dissolve α-Man-teg-N3)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the DBCO-modified biomolecule in the desired buffer to the target concentration.
-
Add the α-Man-teg-N3 stock solution to the reaction mixture to achieve a final concentration of 1 to 5 equivalents relative to the DBCO-modified biomolecule.
-
-
Incubation:
-
Gently mix the solution and incubate at room temperature or 37°C for 1 to 12 hours. The reaction progress can be monitored by HPLC or other appropriate analytical techniques.
-
-
Purification:
-
Purify the mannosylated conjugate to remove any unreacted α-Man-teg-N3 using a method suitable for the biomolecule, such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the final conjugate using similar methods as described for the CuAAC protocol (SDS-PAGE, mass spectrometry, lectin blotting) to confirm successful conjugation.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows associated with α-Man-teg-N3 bioconjugation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation yield (CuAAC) | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor quality or degraded reagents- Steric hindrance- Low concentration of reactants | - Use freshly prepared sodium ascorbate solution.- Ensure an inert atmosphere if possible.- Increase the concentration of the copper ligand.- Use fresh, high-quality reagents.- Increase the length of the PEG spacer on the alkyne or azide.- Increase the concentration of one of the reactants. |
| Low or no conjugation yield (SPAAC) | - Degradation of the cyclooctyne group- Steric hindrance | - Ensure the DBCO-modified molecule has been stored properly and protected from light.- Consider using a cyclooctyne with a longer PEG spacer to reduce steric hindrance. |
| Protein precipitation during reaction | - High concentration of organic co-solvent (e.g., DMSO)- Copper-mediated protein aggregation | - Minimize the amount of organic solvent.- Ensure adequate mixing.- Use a copper ligand to protect the protein.- Perform the reaction at a lower temperature (4°C). |
| Non-specific labeling | - For CuAAC, potential side reactions with thiols | - Use a copper ligand to minimize side reactions.- Optimize reaction time to avoid prolonged exposure to the catalyst. |
| Difficulty in purification | - Incomplete reaction- Aggregation of the conjugate | - Monitor the reaction to ensure completion before purification.- Use size-exclusion chromatography under denaturing conditions if aggregation is suspected. |
Conclusion
α-Man-teg-N3 is a powerful tool for the site-specific introduction of mannose residues onto biomolecules and nanomaterials. The choice between CuAAC and SPAAC provides flexibility for a wide range of applications, from the development of targeted drug delivery systems to the creation of probes for studying glycan-protein interactions. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully implement α-Man-teg-N3 in their bioconjugation strategies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Targeting of tumor-associated macrophages made possible by PEG-sheddable, mannose-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage-Specific RNAi Targeting via ‘Click’, Mannosylated Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for α-Man-teg-N3 in Quantitative Glycoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins, proteins modified with complex carbohydrate structures (glycans), is a rapidly expanding field in proteomics. Alterations in glycosylation are increasingly recognized as hallmarks of disease states, including cancer and neurodegenerative disorders, making glycoproteins attractive targets for diagnostics and therapeutic intervention. α-Mannosamine-tetraethyleneglycol-azide (α-Man-teg-N3) is a metabolic chemical reporter for the interrogation of mannosylated glycoproteins. This mannose analog is cell-permeable and is metabolically incorporated into the N-linked glycan biosynthesis pathway. The integrated azide group serves as a bioorthogonal handle for the selective chemical ligation to probes for enrichment and visualization. This application note provides a detailed workflow for the use of α-Man-teg-N3 in quantitative proteomics to identify and quantify mannosylated glycoproteins from complex biological samples.
The workflow involves the metabolic labeling of cells with α-Man-teg-N3, followed by a click chemistry reaction to conjugate a biotin tag to the azide-modified glycoproteins. These tagged glycoproteins are then enriched using streptavidin affinity chromatography, digested into peptides, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Experimental Workflow Overview
The overall experimental workflow for quantitative glycoproteomics using α-Man-teg-N3 is depicted below. This process enables the specific enrichment and analysis of mannosylated glycoproteins from cultured cells.
Detailed Experimental Protocols
These protocols are adapted from established methods for metabolic labeling with similar azido-sugars and subsequent click chemistry-based proteomic analysis.[1][2][3][4][5] Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Cultured Cells with α-Man-teg-N3
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in complete growth medium and grow to 70-80% confluency.
-
Preparation of α-Man-teg-N3 Stock Solution: Prepare a 100 mM stock solution of α-Man-teg-N3 in sterile dimethyl sulfoxide (DMSO).
-
Metabolic Labeling:
-
Aspirate the growth medium from the cultured cells.
-
Add fresh complete growth medium containing the desired final concentration of α-Man-teg-N3. A typical starting concentration is 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line that maximizes labeling efficiency while minimizing potential toxicity.
-
Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator. The optimal labeling time may vary between cell types.
-
As a negative control, culture a parallel set of cells in medium containing an equivalent volume of DMSO without α-Man-teg-N3.
-
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvesting:
-
After incubation, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Click Chemistry-Mediated Biotinylation
This protocol utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne probe to the azide-modified glycoproteins.
-
Prepare Click Chemistry Reagents:
-
Biotin-Alkyne Probe: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: Prepare a 50 mM stock solution of this reducing agent in water. Prepare this solution fresh.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that protects copper(I) from oxidation and improves reaction efficiency.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 1-2 mg of total protein)
-
Biotin-Alkyne probe (to a final concentration of 100 µM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
TCEP or Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
Protocol 4: Enrichment of Biotinylated Glycoproteins
-
Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the protein by adding four volumes of ice-cold acetone or using a methanol-chloroform precipitation method. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the protein. Resuspend the pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS).
-
Streptavidin Affinity Purification:
-
Equilibrate streptavidin-agarose beads by washing them three times with lysis buffer.
-
Add the biotinylated protein sample to the equilibrated streptavidin beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of decreasing stringency (e.g., 1% SDS in PBS, 4 M Urea in PBS, and finally PBS alone).
-
Protocol 5: On-Bead Digestion and Sample Preparation for LC-MS/MS
-
Reduction and Alkylation:
-
Resuspend the streptavidin beads in a buffer containing a denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 20 minutes in the dark to alkylate cysteine residues.
-
-
Trypsin Digestion:
-
Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid) to recover any remaining peptides.
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Combine the eluates and acidify with formic acid to a final concentration of 0.1-1%.
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Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
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Dry the purified peptides in a vacuum centrifuge.
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Protocol 6: LC-MS/MS Analysis and Data Processing
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LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-flow liquid chromatography system.
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Data Analysis:
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Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
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Perform database searching against a relevant protein database (e.g., UniProt) to identify peptides and proteins. Specify variable modifications such as methionine oxidation and N-terminal acetylation, and a fixed modification for cysteine carbamidomethylation.
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For quantitative analysis, use either label-free quantification (LFQ) intensity values or reporter ion intensities if using isobaric tags (e.g., TMT or iTRAQ) for multiplexing.
-
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an experiment comparing a control cell line to a treated cell line using the α-Man-teg-N3 workflow. This data is for illustrative purposes to demonstrate how results can be structured.
Table 1: Summary of Identified and Quantified Glycoproteins
| Sample Group | Total Proteins Identified | Glycoproteins Identified (Enriched) | Significantly Upregulated Glycoproteins (Fold Change > 2, p < 0.05) | Significantly Downregulated Glycoproteins (Fold Change < 0.5, p < 0.05) |
| Control | ~2500 | ~450 | N/A | N/A |
| Treated | ~2600 | ~480 | 45 | 28 |
Table 2: Examples of Differentially Expressed Mannosylated Glycoproteins in Treated vs. Control Cells
| Protein Accession | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Function |
| P02768 | ALB | Serum albumin | 3.1 | 0.002 | Transport, Osmotic Regulation |
| P01887 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 2.8 | 0.005 | Immune Response |
| P08574 | CD44 | CD44 antigen | 0.4 | 0.011 | Cell Adhesion, Migration |
| P16422 | MUC1 | Mucin-1 | 4.2 | 0.001 | Cell Signaling, Adhesion |
| Q08380 | PODXL | Podocalyxin | 0.3 | 0.008 | Cell Adhesion, Morphogenesis |
Signaling Pathway Visualization
Changes in the abundance of specific glycoproteins can impact cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway where a receptor tyrosine kinase (RTK), identified as a mannosylated glycoprotein using the α-Man-teg-N3 workflow, is upregulated upon treatment, leading to increased downstream signaling.
Conclusion
The α-Man-teg-N3 metabolic labeling workflow, in conjunction with click chemistry and quantitative mass spectrometry, provides a powerful platform for the comprehensive analysis of mannosylated glycoproteins. This approach enables researchers to identify and quantify changes in the glycoproteome, offering valuable insights into the biological roles of protein glycosylation in health and disease. The detailed protocols and data presentation formats provided here serve as a guide for implementing this technique in studies aimed at biomarker discovery and understanding the molecular mechanisms of disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting α-Man-teg-N3 Experiments
Welcome to the technical support center for α-Man-teg-N3 (alpha-Mannosyl-triethyleneglycol-azide) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during metabolic labeling and subsequent click chemistry detection of mannosylated glycoproteins. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is α-Man-teg-N3 and what is it used for?
A1: α-Man-teg-N3 is a synthetic mannose analog that contains an azide (-N3) group connected by a triethyleneglycol (teg) linker. It is used in metabolic labeling experiments to study O-linked mannosylation, a type of post-translational modification of proteins.[1][2] Cells take up α-Man-teg-N3 and incorporate it into newly synthesized glycoproteins via the cellular glycosylation machinery.[1][3] The azide group serves as a bioorthogonal handle for subsequent detection or enrichment using click chemistry.[2]
Q2: What are the key steps in an experiment using α-Man-teg-N3?
A2: A typical experiment involves two main stages:
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Metabolic Labeling: Live cells are incubated with α-Man-teg-N3, which is metabolized and incorporated into glycoproteins.
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Click Chemistry Detection: The azide-modified glycoproteins are detected by reacting them with a probe molecule containing a terminal alkyne or a strained cyclooctyne. This reaction, known as a "click" reaction, forms a stable covalent bond, allowing for the attachment of a reporter tag (e.g., a fluorophore or biotin).
Q3: Which type of click chemistry should I use: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?
A3: The choice depends on your experimental needs.
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CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This method is highly efficient and uses a terminal alkyne probe. However, the copper catalyst can be toxic to live cells. Therefore, it is typically used with fixed cells or cell lysates.
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SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that uses a strained cyclooctyne probe (e.g., DBCO or BCN). It is less toxic and therefore suitable for labeling live cells.
Troubleshooting Guides
Problem 1: Low or No Signal After Click Chemistry Detection
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Metabolic Labeling | - Optimize α-Man-teg-N3 Concentration: The optimal concentration can vary between cell types. Start with a concentration range of 10-100 µM and perform a dose-response experiment. - Optimize Incubation Time: Labeling efficiency increases with incubation time. Try a time course of 24, 48, and 72 hours. - Ensure Cell Health: Metabolic labeling is an active process. Ensure cells are healthy and in the logarithmic growth phase. |
| Inefficient Click Reaction | - Check Reagent Quality: Prepare fresh solutions of all click chemistry reagents, especially the sodium ascorbate for CuAAC, which is prone to oxidation. - Optimize Reagent Concentrations: Refer to the recommended concentrations in the experimental protocols below. Ensure the correct stoichiometry. - For CuAAC, ensure sufficient Cu(I): Use a copper(I)-stabilizing ligand like THPTA or TBTA to prevent oxidation of the catalyst. |
| Low Abundance of Target Glycoprotein | - Enrich for Glycoproteins: If your protein of interest is of low abundance, consider enriching for total glycoproteins from your cell lysate before detection. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Suggestion |
| Non-specific Binding of the Detection Probe | - Thorough Washing: Increase the number and duration of washing steps after the click chemistry reaction to remove any unbound probe. - Use a Blocking Agent: For imaging applications, include a blocking step with a protein-based blocker like bovine serum albumin (BSA) before adding the detection probe. |
| Precipitation of Copper Catalyst (CuAAC) | - Use a Ligand: A copper-chelating ligand like THPTA or TBTA can help maintain the solubility and stability of the copper catalyst. |
| Non-specific Reactions of the Probe (SPAAC) | - Optimize Probe Concentration: High concentrations of strained cyclooctyne probes can sometimes lead to non-specific reactions. Perform a titration to find the lowest effective concentration. |
Problem 3: Cell Death or Altered Morphology
| Possible Cause | Troubleshooting Suggestion |
| Cytotoxicity of α-Man-teg-N3 | - Perform a Cell Viability Assay: Test a range of α-Man-teg-N3 concentrations to determine the highest non-toxic concentration for your specific cell line. An MTT or similar cell viability assay is recommended. - Reduce Incubation Time: Shorter incubation times may reduce cytotoxicity while still providing sufficient labeling. |
| Toxicity of Click Chemistry Reagents (especially CuAAC) | - Use SPAAC for Live-Cell Imaging: If you need to perform the click reaction on live cells, use a copper-free method like SPAAC. - Optimize CuAAC Conditions: For fixed cells or lysates, use the lowest effective concentration of copper and a stabilizing ligand to minimize residual toxicity. |
Quantitative Data
Disclaimer: The following tables provide recommended starting concentrations and conditions based on experiments with similar azido-sugar analogs. Optimal conditions for α-Man-teg-N3 may vary and should be determined empirically for your specific cell type and experimental setup.
Table 1: Recommended Concentration Ranges for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| α-Man-teg-N3 Concentration | 10 - 100 µM | Start with a titration to find the optimal concentration for your cell line. |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher labeling efficiency. |
Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
| Reagent | Final Concentration |
| Azide-labeled Protein Lysate | 1 - 5 mg/mL |
| Alkyne-Probe | 20 µM |
| Copper(II) Sulfate (CuSO₄) | 1 mM |
| THPTA (ligand) | 5 mM |
| Sodium Ascorbate (freshly prepared) | 50 mM |
Table 3: Recommended Reagent Concentrations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
| Reagent | Final Concentration |
| DBCO-Fluorophore Probe | 5 - 20 µM |
| Incubation Time | 30 - 60 minutes |
| Temperature | 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with α-Man-teg-N3
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Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase for the duration of the experiment.
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Prepare α-Man-teg-N3 Stock Solution: Dissolve α-Man-teg-N3 in sterile DMSO to create a 10-50 mM stock solution.
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Metabolic Labeling: Add the α-Man-teg-N3 stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25 µM).
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Incubation: Culture the cells for 24-72 hours under standard conditions.
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Cell Harvesting: Wash the cells twice with PBS to remove any unincorporated α-Man-teg-N3. The cells are now ready for downstream applications such as cell lysis or fixation and click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence Detection
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Cell Lysis: Lyse the metabolically labeled cells in a buffer containing 1% SDS.
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Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the following reaction mix. It is crucial to add the reagents in the order listed and to use a freshly prepared solution of sodium ascorbate.
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Protein Lysate (1-5 mg/mL)
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Alkyne-fluorophore probe (e.g., Alkyne-TAMRA) to a final concentration of 20 µM.
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THPTA to a final concentration of 5 mM.
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Copper(II) Sulfate to a final concentration of 1 mM.
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Sodium Ascorbate to a final concentration of 50 mM.
-
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Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
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Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform precipitation method.
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Sample Preparation for Electrophoresis: Resuspend the protein pellet in an appropriate sample buffer for SDS-PAGE.
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In-Gel Fluorescence Scanning: After electrophoresis, visualize the labeled proteins using a fluorescence gel scanner.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
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Metabolic Labeling: Label cells with α-Man-teg-N3 as described in Protocol 1.
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Washing: Wash the cells twice with warm PBS or culture medium without serum.
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Prepare SPAAC Reaction Mix: Dilute the DBCO-fluorophore probe in pre-warmed culture medium to the desired final concentration (e.g., 10 µM).
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Labeling: Add the SPAAC reaction mix to the cells and incubate for 30-60 minutes at 37°C.
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Washing: Wash the cells three times with PBS to remove the excess probe.
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Imaging: The cells are now ready for fluorescence microscopy.
Visualizations
References
Technical Support Center: Optimizing α-Man-teg-N3 Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of α-Man-teg-N3 and related azido sugars in metabolic glycoengineering experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-Man-teg-N3 and how does it work?
A1: α-Man-teg-N3 (alpha-Mannosamine-tetraethyleneglycol-azide) is a synthetic, azide-modified mannosamine derivative used in metabolic labeling.[1] When introduced to cells, it is taken up and processed through the sialic acid biosynthesis pathway.[2][3] During this process, the azide group is incorporated into newly synthesized glycoproteins. This azide group acts as a chemical "handle" that can be detected through a highly specific and bioorthogonal "click" reaction with a probe molecule, such as a fluorophore or biotin, for visualization and analysis.[1]
Q2: Which click chemistry reaction should I use: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?
A2: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental setup.
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CuAAC is a robust and efficient reaction but requires a copper catalyst, which can be toxic to living cells.[4] It is ideal for labeling fixed cells or cell lysates.
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SPAAC is a copper-free click chemistry method that is well-suited for labeling live cells as it avoids copper-induced cytotoxicity. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide.
Q3: Can α-Man-teg-N3 affect cell health?
A3: Yes, at high concentrations, azido sugars like Ac4ManNAz (a related compound) have been shown to impact cellular functions, including proliferation, migration, and energy metabolism. It is crucial to determine the optimal, lowest effective concentration that provides sufficient labeling without compromising cell viability.
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Metabolic Incorporation | Optimize α-Man-teg-N3 Concentration: Perform a dose-response experiment to find the optimal concentration for your cell line. Start with a range of 10-50 µM. Lower concentrations (e.g., 10 µM) have been shown to be effective while minimizing cellular stress. Optimize Incubation Time: The time required for metabolic incorporation can vary. A typical incubation period is 24-72 hours. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your cells. Ensure Cell Health: Metabolic labeling is an active process. Ensure your cells are healthy, in the exponential growth phase, and not confluent. |
| Inefficient Click Chemistry Reaction | Check Reagent Quality: Ensure that your click chemistry reagents (e.g., alkyne-fluorophore, copper sulfate, ligands, or cyclooctyne-fluorophore) are fresh and have been stored correctly according to the manufacturer's instructions. Prepare fresh solutions of reagents like sodium ascorbate for each experiment. Optimize Reagent Concentrations: Titrate the concentration of your detection probe (e.g., DBCO-fluorophore) to find the optimal balance between signal and background. A common starting point for SPAAC is 20-50 µM. For CuAAC, ensure the correct concentrations of copper, ligand, and reducing agent are used. Optimize Reaction Time and Temperature: For CuAAC in cell lysates, incubate for 30-60 minutes at room temperature. For SPAAC on live cells, incubation times can range from 30 to 90 minutes at 37°C. |
| Low Abundance of Target Glycoproteins | Cell Type Specificity: The expression levels of sialylated glycoproteins can vary significantly between different cell types. Consider if your cell line is expected to have high levels of sialylation. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of the Probe | Thorough Washing: Increase the number and duration of washing steps with PBS after the click chemistry reaction to remove any unbound fluorescent probe. Include a No-Azido-Sugar Control: Always include a control where cells are not treated with α-Man-teg-N3 but are subjected to the click chemistry reaction. This will help determine the level of non-specific probe binding. |
| Reactivity of Click Reagents | Copper-Related Issues (CuAAC): Inadequate chelation of copper can lead to non-specific interactions. Ensure you are using a copper-chelating ligand like THPTA or TBTA. Cyclooctyne Reactivity (SPAAC): Some cyclooctynes can react non-specifically with cellular components, such as free thiols. If high background persists, consider trying a different cyclooctyne-based reagent. |
| Autofluorescence | Use a Different Fluorescent Channel: Some cell types exhibit natural fluorescence. Image your cells before the click reaction to assess the level of autofluorescence and consider using a fluorophore that emits in a different spectral range. |
Data Presentation
Table 1: Recommended Starting Concentrations for Metabolic Labeling with Ac4ManNAz*
| Cell Line | Recommended Concentration (µM) | Incubation Time (hours) | Reference |
| A549 | 10 | 72 | |
| MCF7 | 100 | 48 | |
| HCT116 | 50 | 48 | |
| HeLa, HEK293 | 25-50 | 48 |
*Ac4ManNAz is a commonly used and well-documented analog of α-Man-teg-N3. These concentrations serve as a good starting point for optimization.
Table 2: Typical Reagent Concentrations for Click Chemistry
| Reaction Type | Component | Typical Concentration | Reference |
| CuAAC (in cell lysate) | Copper(II) Sulfate (CuSO₄) | 1 mM | |
| Ligand (e.g., THPTA) | 5 mM | ||
| Sodium Ascorbate | 50 mM | ||
| Alkyne-probe | 100 µM | ||
| SPAAC (on live cells) | DBCO-fluorophore | 20-50 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins
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Seed mammalian cells in a suitable culture vessel and allow them to adhere and enter the exponential growth phase.
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Prepare a stock solution of α-Man-teg-N3 in sterile DMSO.
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Add the α-Man-teg-N3 stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
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Replace the existing medium with the α-Man-teg-N3-containing medium.
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Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).
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Proceed to the click chemistry reaction for detection.
Protocol 2: SPAAC Reaction for Live Cell Imaging
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After metabolic labeling (Protocol 1), gently wash the cells twice with warm PBS.
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Prepare a solution of a DBCO-conjugated fluorophore in pre-warmed complete culture medium at the desired final concentration (e.g., 20-50 µM).
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Add the DBCO-fluorophore solution to the cells and incubate for 30-90 minutes at 37°C, protected from light.
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Wash the cells three times with warm PBS to remove the unbound probe.
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(Optional) Counterstain the nuclei with a suitable dye like Hoechst 33342 or DAPI.
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Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: CuAAC Reaction in Cell Lysate for Western Blot Analysis
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After metabolic labeling (Protocol 1), wash the cells with PBS and harvest them.
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Lyse the cells using a suitable lysis buffer and determine the protein concentration.
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In a microcentrifuge tube, combine the cell lysate with the alkyne-biotin probe, copper(II) sulfate, a copper(I)-stabilizing ligand (e.g., THPTA), and a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
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Incubate the reaction at room temperature for 30-60 minutes, protected from light.
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The biotin-labeled proteins can then be analyzed by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate for detection.
Visualizations
Caption: General workflow for metabolic labeling and subsequent detection.
Caption: Metabolic pathway for α-Man-teg-N3 incorporation.
Caption: Decision tree for troubleshooting low signal.
References
reducing background noise with alpha-Man-teg-N3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using alpha-Man-teg-N3 for metabolic labeling experiments. The focus is on minimizing background noise to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (a-Mannosamine-tetraacetyl-N-azidoacetyl) is a peracetylated azido-modified monosaccharide. Its primary application is in metabolic glycoengineering. Once introduced to cells, it is metabolized and integrated into glycan structures on glycoproteins. The azide group serves as a chemical handle for subsequent bioorthogonal reactions, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the visualization and identification of glycosylated proteins.
Q2: What are the common sources of high background noise in experiments using this compound?
A2: High background noise can originate from several sources:
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Non-specific binding: The detection reagent (e.g., a fluorescently-labeled alkyne) may bind non-specifically to cellular components other than the azide-labeled glycoproteins.
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Incomplete removal of reagents: Residual, unreacted detection reagents or byproducts from the click chemistry reaction can contribute to background signal.
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Suboptimal reagent concentrations: Both the labeling reagent (this compound) and the detection reagent concentrations need to be optimized. Excess concentration can lead to off-target effects and increased background.
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Cell health: Unhealthy or dying cells can exhibit increased non-specific staining.
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Fixation and permeabilization artifacts: The methods used for cell fixation and permeabilization can influence background levels.
Q3: Can the click chemistry reaction itself cause background noise?
A3: Yes, particularly the copper-catalyzed (CuAAC) reaction. The copper(I) catalyst can be cytotoxic and may increase background fluorescence. It is crucial to use a copper ligand, such as TBTA or THPTA, to stabilize the copper(I) and reduce these off-target effects. For live-cell imaging, strain-promoted alkyne-azide cycloaddition (SPAAC) is recommended as it is copper-free and generally results in lower background.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence Microscopy
This guide addresses troubleshooting steps for unexpectedly high background fluorescence after labeling with this compound and detection via click chemistry.
| Potential Cause | Recommended Solution |
| Non-specific antibody/probe binding | 1. Increase the number and duration of wash steps after incubation with the detection reagent. 2. Incorporate a blocking step (e.g., with BSA or serum) before adding the detection reagent. 3. Optimize the concentration of the detection reagent; use the lowest concentration that still provides a robust signal. |
| Incomplete reagent removal | 1. After the click reaction, wash cells thoroughly with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). 2. For CuAAC, consider adding a copper chelator like EDTA to the final wash steps to remove any residual copper. |
| Reagent precipitation | 1. Ensure all reagents are fully dissolved before use. 2. Centrifuge reagent solutions at high speed before application to pellet any aggregates. |
| Cell autofluorescence | 1. Include an unstained control sample (cells only) to assess the level of natural autofluorescence. 2. Use a spectral imaging system or linear unmixing to computationally subtract the autofluorescence signal. 3. Consider using a quencher like Sudan Black B. |
Issue 2: Non-Specific Bands in Western Blot/SDS-PAGE
This guide provides solutions for identifying and reducing non-specific bands when analyzing this compound labeled proteins by Western blot.
| Potential Cause | Recommended Solution |
| Excessive labeling | 1. Titrate the concentration of this compound to find the optimal balance between labeling efficiency and background. 2. Reduce the incubation time with the labeling reagent. |
| "Sticky" detection reagents | 1. Increase the detergent concentration (e.g., Tween-20) in your blocking and washing buffers. 2. Add a blocking agent like 1% BSA or non-fat dry milk to the buffer during the click reaction. |
| Contamination with other proteins | 1. Ensure high purity of your protein lysates. 2. Include protease inhibitors in your lysis buffer to prevent protein degradation. |
Experimental Protocols
Protocol 1: Metabolic Labeling and Detection via CuAAC for Fluorescence Microscopy
This protocol outlines a general workflow for labeling cellular glycoproteins with this compound and detecting them using a fluorescent alkyne probe via CuAAC.
Protocol 2: Logical Flow for Troubleshooting High Background
This diagram illustrates a decision-making process for troubleshooting high background noise.
Quantitative Data Summary
The following table summarizes hypothetical data from an optimization experiment designed to reduce background noise. The signal-to-noise ratio is calculated as (Mean fluorescence of labeled cells) / (Mean fluorescence of unlabeled control cells).
| Condition | This compound (µM) | Alkyne-Fluorophore (µM) | Wash Steps | Signal-to-Noise Ratio |
| Initial | 50 | 5 | 2 | 3.5 |
| Optimized 1 | 25 | 5 | 2 | 5.2 |
| Optimized 2 | 25 | 2 | 2 | 6.8 |
| Optimized 3 | 25 | 2 | 4 | 8.1 |
| Optimized with Blocker | 25 | 2 | 4 (with 1% BSA) | 9.5 |
Technical Support Center: Troubleshooting alpha-Man-teg-N3 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential cytotoxicity issues associated with the use of alpha-Man-teg-N3, a hypothetical alpha-mannoside derivative containing a triethylene glycol (TEG) linker and an azide (N3) group. Given that "this compound" is not a commercially available compound with published data, this guide addresses cytotoxicity concerns based on its constituent chemical moieties and its likely application in metabolic labeling and bioconjugation via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is understood to be a synthetic derivative of alpha-mannose. The "teg" component suggests a triethylene glycol linker, and "N3" indicates an azide group. This structure is characteristic of a probe used in metabolic labeling experiments. Cells can potentially process this molecule and incorporate it into their glycoproteins. The azide group then serves as a chemical handle for subsequent detection or conjugation using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Q2: Why am I observing cytotoxicity in my cells after treatment with this compound?
A2: Cytotoxicity associated with this compound can arise from several sources:
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Inherent toxicity of the azide group: Sodium azide is a known inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, which can reduce ATP synthesis and induce oxidative stress, leading to apoptosis.[1][2][3][4] While the azide in your compound is organically bound, high concentrations or intracellular release could contribute to toxicity.
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Toxicity of the copper catalyst in click chemistry: The copper(I) catalyst, essential for the click reaction, can be toxic to cells.[5] The specific ligand used to stabilize the copper(I) also plays a crucial role in the level of cytotoxicity.
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Metabolic stress from high concentrations of the labeling reagent: High concentrations of any metabolic labeling reagent can perturb normal cellular processes and lead to stress and cell death.
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Off-target effects of the mannoside derivative: While alpha-mannosides are generally considered non-toxic, high concentrations of derivatives could have unforeseen interactions within the cell.
Q3: What are the typical signs of cytotoxicity I should look for?
A3: Signs of cytotoxicity include a reduction in cell proliferation, changes in cell morphology (e.g., rounding up, detachment from the culture plate), and an increase in markers of apoptosis or necrosis. These can be quantified using various cell viability and apoptosis assays.
Q4: How can I minimize the cytotoxicity of my experiment?
A4: To minimize cytotoxicity, you can:
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Optimize the concentration of this compound: Use the lowest concentration that still provides a detectable signal.
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Optimize the click chemistry reaction conditions: Screen different copper sources and ligands to find the least toxic combination. Minimize the reaction time and the concentrations of copper and the reducing agent.
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Wash cells thoroughly: After metabolic labeling and before the click reaction, wash the cells to remove any unincorporated this compound. Similarly, wash thoroughly after the click reaction to remove residual copper and other reagents.
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Use appropriate controls: Always include control groups, such as cells treated with the vehicle, cells treated with this compound but no click chemistry reagents, and cells subjected to the click chemistry protocol without prior metabolic labeling.
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed After Metabolic Labeling (Before Click Chemistry)
Possible Causes:
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Concentration of this compound is too high.
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The azide group is causing toxicity.
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The specific cell line is particularly sensitive.
Troubleshooting Steps:
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Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal concentration that balances labeling efficiency with cell viability.
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Reduce incubation time: Decrease the duration of exposure to the labeling reagent.
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Assess mitochondrial function: Use an assay like the MTT assay to specifically check for mitochondrial dysfunction, which can be indicative of azide-related toxicity.
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Switch to a less toxic analogue (if available): If possible, consider using a similar metabolic label with a different functional group for click chemistry, such as an alkyne.
Problem 2: Significant Cell Death Observed After the Click Chemistry Step
Possible Causes:
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Toxicity from the copper(I) catalyst.
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Toxicity from the reducing agent (e.g., sodium ascorbate).
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Synergistic toxicity of the labeling reagent and the click chemistry components.
Troubleshooting Steps:
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Optimize click chemistry reagents:
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Copper Source and Ligand: Test different copper(I) sources (e.g., CuSO4 with a reducing agent, CuBr) and various copper-chelating ligands (e.g., THPTA, BTTAA). The ligand can significantly impact the toxicity of the copper.
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Concentrations: Titrate the concentrations of copper, the ligand, and the reducing agent to find the lowest effective concentrations.
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Minimize reaction time: Reduce the duration of the click chemistry reaction.
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Thorough washing: Ensure complete removal of click chemistry reagents by washing the cells multiple times with a suitable buffer (e.g., PBS with a mild chelator like EDTA, if compatible with cell health and downstream applications).
-
Oxygen removal: De-gas solutions to minimize the oxidation of the Cu(I) catalyst, which can improve reaction efficiency and potentially allow for the use of lower copper concentrations.
Quantitative Data Summary
Since "this compound" is a hypothetical compound, specific IC50 values are not available. The following table provides a template for how you might structure your experimental data when assessing the cytotoxicity of this or similar compounds. Example data from studies on related compounds are included for context.
| Compound/Condition | Cell Line | Assay | Incubation Time | IC50 / % Viability | Reference |
| This compound | Your Cell Line | MTT | Your Time | Your Data | Your Experiment |
| This compound + CuAAC | Your Cell Line | Annexin V | Your Time | Your Data | Your Experiment |
| Sodium Azide (NaN3) | PC12 | CCK-8 | 24 h | ~20 mM | |
| Copper Sulfate (CuSO4) | Various | MTT | 72 h | Varies by ligand | |
| Cinnamoyl-mannopyranoside 4 | Brine Shrimp | Lethality | 48 h | 36.10% mortality | |
| Cinnamoyl-mannopyranoside 6 | Brine Shrimp | Lethality | 48 h | 37.03% mortality |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or subsequent click chemistry reagents). Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Detecting Apoptosis using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells.
Materials:
-
Cells of interest
-
This compound
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add a viability dye such as Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Analyze the cells by flow cytometry as soon as possible.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A workflow for troubleshooting cytotoxicity issues.
Caption: The intrinsic apoptosis signaling pathway.
Caption: Workflow for the Annexin V apoptosis assay.
References
- 1. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide - Wikipedia [en.wikipedia.org]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: α-Man-teg-N3 Reaction Condition Optimization
Welcome to the technical support center for α-Man-teg-N3 (alpha-Mannosamine-tetraethyleneglycol-azide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of α-Man-teg-N3 in metabolic labeling and subsequent click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is α-Man-teg-N3 and what is its primary application?
A1: α-Man-teg-N3 is a mannosamine analog that contains an azide group. Its primary application is in metabolic glycoengineering.[1][2] Cells are cultured with α-Man-teg-N3, which is metabolized and incorporated into glycoproteins. The azide group then serves as a chemical handle for subsequent bioorthogonal reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the visualization and analysis of glycans.[1][2][3]
Q2: What is the purpose of the tetraethyleneglycol (teg) linker?
A2: The tetraethyleneglycol (teg) linker is a hydrophilic spacer that separates the mannosamine sugar from the azide group. This linker can improve the solubility of the molecule and the accessibility of the azide for the subsequent click reaction, potentially increasing the efficiency of the ligation to a reporter molecule.
Q3: What are the key steps in a typical experiment using α-Man-teg-N3?
A3: A typical workflow involves:
-
Metabolic Labeling: Incubating cells with α-Man-teg-N3 to allow for its incorporation into glycoproteins.
-
Cell Lysis or Fixation: Preparing the cells for the detection step.
-
Click Chemistry Reaction: Attaching a reporter molecule (e.g., a fluorophore or biotin) containing an alkyne group to the azide on the incorporated sugar.
-
Analysis: Visualizing or quantifying the labeled glycoproteins using techniques like fluorescence microscopy, flow cytometry, or western blotting.
Troubleshooting Guides
Problem 1: Low or No Signal After Click Chemistry Reaction
| Possible Cause | Troubleshooting Steps |
| Inefficient Metabolic Labeling | Optimize α-Man-teg-N3 Concentration: The optimal concentration can vary between cell types. Start with a concentration range of 25-50 µM and perform a dose-response experiment. Optimize Incubation Time: Incubate cells for 24-72 hours. Shorter times may not allow for sufficient incorporation, while longer times could lead to cytotoxicity. Check Cell Health: Ensure cells are healthy and actively dividing during the labeling period, as metabolic incorporation depends on active glycosylation pathways. |
| Inactive Click Chemistry Reagents | Prepare Fresh Reagents: The Cu(I) catalyst in CuAAC is prone to oxidation. Prepare fresh solutions of the copper(II) sulfate, the reducing agent (e.g., sodium ascorbate), and the copper-stabilizing ligand (e.g., THPTA or TBTA) immediately before use. Use a Stabilizing Ligand: Ligands like THPTA or TBTA protect the Cu(I) catalyst from oxidation and improve reaction efficiency. |
| Issues with the Alkyne Probe | Check Probe Quality: Ensure the alkyne-containing reporter probe (e.g., alkyne-fluorophore or alkyne-biotin) has not degraded. Solubility Issues: Ensure the alkyne probe is soluble in the reaction buffer. Some organic solvents like DMSO can be used to dissolve the probe before adding it to the reaction. |
| Presence of Inhibitors | Avoid Incompatible Buffers: Buffers containing primary amines or urea can interfere with the click reaction. Chelating Agents: Avoid buffers containing strong chelating agents like EDTA, as they can sequester the copper catalyst. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Excess Unincorporated α-Man-teg-N3 | Thorough Washing: After metabolic labeling, wash the cells extensively with PBS to remove any unincorporated α-Man-teg-N3 before cell lysis or fixation. |
| Non-Specific Binding of Detection Reagents | Use a Blocking Agent: For fluorescence microscopy, use a blocking buffer (e.g., BSA or serum) to reduce non-specific binding of the fluorescent probe. For western blotting, use a suitable blocking buffer (e.g., non-fat milk or BSA) after protein transfer. Titrate Detection Reagents: Use the lowest effective concentration of the alkyne probe to minimize background. |
| Precipitation of Copper Catalyst | Order of Reagent Addition: Add the reagents in the correct order. It is often recommended to pre-mix the copper sulfate and the stabilizing ligand before adding them to the reaction mixture containing the azide and alkyne. The reducing agent should be added last to initiate the reaction. |
Data Presentation
The following tables provide recommended starting concentrations and conditions for your experiments. Optimization will be required for specific cell types and experimental goals.
Table 1: Recommended Conditions for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| α-Man-teg-N3 Concentration | 25 - 100 µM | Start with a titration to find the optimal concentration for your cell line. |
| Incubation Time | 24 - 72 hours | Longer incubation times may increase labeling but could also affect cell viability. |
| Cell Confluency | 70 - 80% | Cells should be in the logarithmic growth phase for optimal metabolic activity. |
Table 2: Recommended Reagent Concentrations for CuAAC Reaction in Cell Lysate
| Reagent | Final Concentration | Notes |
| Alkyne Probe (e.g., alkyne-biotin) | 10 - 50 µM | Titrate to find the optimal concentration. |
| Copper(II) Sulfate (CuSO4) | 100 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM | Prepare fresh. |
| Stabilizing Ligand (e.g., THPTA) | 500 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells
-
Seed cells in a culture plate and grow to 70-80% confluency.
-
Prepare a stock solution of α-Man-teg-N3 in sterile DMSO or cell culture medium.
-
Add the α-Man-teg-N3 stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Proceed to cell lysis for western blot analysis or cell fixation for fluorescence microscopy.
Protocol 2: Click Chemistry Reaction (CuAAC) on Cell Lysate for Western Blot
-
After metabolic labeling, wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, combine the following in order:
-
50 µg of cell lysate
-
PBS to a final volume of 90 µL
-
1 µL of 10 mM alkyne-biotin in DMSO (final concentration: 100 µM)
-
2 µL of 50 mM Copper(II) Sulfate (final concentration: 1 mM)
-
2 µL of 50 mM THPTA ligand (final concentration: 1 mM)
-
-
Vortex briefly to mix.
-
Add 4 µL of 100 mM sodium ascorbate (prepare fresh) to initiate the reaction (final concentration: 4 mM).
-
Incubate at room temperature for 1 hour, protected from light.
-
The sample is now ready for SDS-PAGE and western blot analysis using a streptavidin-HRP conjugate for detection.
Protocol 3: Fluorescence Microscopy of Labeled Cells
-
Grow and label cells with α-Man-teg-N3 on glass coverslips as described in Protocol 1.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail (e.g., using a commercial kit or individual reagents as in Protocol 2, but with an alkyne-fluorophore).
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for α-Man-teg-N3 metabolic labeling and analysis.
Caption: Troubleshooting logic for low or no signal in α-Man-teg-N3 experiments.
References
Technical Support Center: alpha-Man-teg-N3
Welcome to the technical support center for alpha-Man-teg-N3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this azide-modified mannosamine derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a mannosamine analog modified with a triethylene glycol (TEG) linker and an azide (-N3) group. Its primary application is in metabolic glycoengineering.[1] Once introduced to cells, it is processed by the sialic acid biosynthetic pathway and incorporated into cell surface glycans. The azide group serves as a bioorthogonal chemical handle for subsequent "click chemistry" reactions, allowing for the visualization and tracking of glycans in living systems.[2]
Q2: How does this compound enter the cell and get incorporated into glycans?
Similar to other peracetylated mannosamine analogs like Ac4ManNAz, this compound is cell-permeable. Once inside the cell, cytosolic esterases are thought to remove any protecting groups. The resulting mannosamine-azide analog is then converted into an azide-modified sialic acid (SiaNAz) by the sialic acid biosynthetic pathway. This modified sialic acid is then incorporated into sialoglycans on the cell surface and secreted glycoproteins.[2]
Troubleshooting Guide
Low or No Fluorescence Signal
Q3: I am not observing any signal after metabolic labeling and click chemistry. What are the possible causes and solutions?
A weak or absent signal can arise from several factors, from inefficient metabolic labeling to problems with the click reaction itself. A systematic evaluation of your experimental steps is recommended.[3]
Possible Causes and Solutions:
-
Inefficient Metabolic Labeling:
-
Suboptimal Concentration: The concentration of this compound may be too low for efficient incorporation. It is advisable to perform a titration experiment to determine the optimal concentration for your specific cell line.[4]
-
Insufficient Incubation Time: The labeling period may be too short. Typical incubation times range from 1 to 3 days.
-
Cell Health: Poor cell viability will negatively impact metabolic processes, including glycan biosynthesis. Ensure your cells are healthy and proliferating during the labeling period.
-
-
Problems with Click Chemistry:
-
Reagent Degradation: Ensure the freshness and proper storage of your click chemistry reagents, particularly the fluorescent alkyne probe and the copper catalyst.
-
Suboptimal Reaction Conditions: For copper-catalyzed click chemistry (CuAAC), ensure the correct concentrations of copper(II) sulfate, a reducing agent (like sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., TBTA) are used.
-
High Background Signal
Q4: I am observing a high background signal that is obscuring my specific labeling. How can I reduce it?
High background often originates from non-specific binding of the fluorescent probe or issues with the click chemistry reaction.
Possible Causes and Solutions:
-
Non-Specific Binding of the Probe:
-
Inadequate Washing: Increase the number and duration of washing steps after the click reaction to thoroughly remove any unbound fluorescent probe.
-
-
Issues with the Click Reaction:
-
Excess Copper: In CuAAC, free copper ions can lead to non-specific fluorescence. The use of a copper-chelating ligand is crucial to minimize this.
-
Probe Reactivity: Some click chemistry probes, especially strained cyclooctynes used in copper-free click chemistry, can react non-specifically with cellular components like free thiols in cysteine residues. Consider blocking free thiols with reagents like N-ethylmaleimide (NEM) prior to the click reaction.
-
Cell Viability Issues
Q5: I am observing increased cell death after treatment with this compound. What could be the cause and how can I mitigate it?
Cytotoxicity can be a concern with metabolic labeling reagents, especially at higher concentrations.
Possible Causes and Solutions:
-
Inherent Cytotoxicity: Azide-modified sugars can be toxic to some cell lines, particularly at high concentrations. It's crucial to determine the optimal, non-toxic concentration for your specific cell type by performing a dose-response experiment and assessing cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay). For some cell lines, concentrations as low as 10 µM are recommended to minimize effects on cell physiology while maintaining sufficient labeling.
-
Copper Toxicity (in CuAAC): The copper catalyst used in CuAAC can be toxic to cells.
-
Use a Chelating Ligand: Always use a copper(I)-stabilizing ligand to reduce its toxicity.
-
Minimize Incubation Time: Keep the click reaction time as short as possible.
-
Consider Copper-Free Click Chemistry: If copper toxicity remains an issue, switching to a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a viable alternative.
-
Experimental Protocols & Data
Table 1: Recommended Concentration Ranges for Metabolic Labeling and Click Chemistry
| Reagent | Concentration Range | Cell Line Example(s) | Notes |
| Ac4ManNAz (similar to this compound) | 10 - 75 µM | A549, Jurkat, HeLa | Higher concentrations (e.g., 50 µM) may impact cell physiology. 10 µM is suggested as optimal for minimizing effects while maintaining labeling. |
| DBCO-Fluorophore (for SPAAC) | 20 - 50 µM | A549 | Concentration for the subsequent copper-free click reaction. |
| Copper (II) Sulfate (for CuAAC) | 50 - 100 µM | hMSC-TERT | To be used with a 5-fold excess of a stabilizing ligand like THPTA. |
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes a general procedure for labeling cultured mammalian cells with azide-modified sugars.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the labeling medium by diluting the stock solution of this compound into the complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type.
-
After incubation, the cells are ready for downstream analysis.
Protocol 2: Detection of Azide-Labeled Glycoproteins by Fluorescence Microscopy (SPAAC)
This protocol outlines the steps for visualizing azide-labeled glycans using copper-free click chemistry.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
PBS, pH 7.4 or serum-free cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (optional)
-
DAPI stain (for nuclear counterstaining, optional)
Procedure:
-
Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO.
-
Wash the azide-labeled cells twice with PBS or serum-free medium.
-
Add the DBCO-dye solution to the cells at the desired final concentration (e.g., 20-50 µM).
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove the unbound dye.
-
(Optional) Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
(Optional) After fixation, wash the cells twice with PBS and stain the nuclei with DAPI.
-
The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow.
References
Technical Support Center: Troubleshooting Low Labeling Intensity with alpha-Man-teg-N3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling intensity with alpha-Man-teg-N3. This guide offers structured advice to identify and resolve common issues encountered during metabolic labeling and subsequent click chemistry detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a mannosamine analog that contains an azide (N3) group. It is used in metabolic glycoengineering.[1] Once introduced to cells, it is metabolized and incorporated into the cellular glycans. The azide group serves as a bioorthogonal handle for covalent modification via "click chemistry" with a fluorescent probe containing a compatible group (e.g., an alkyne), allowing for visualization and analysis of glycans.[2][3]
Q2: What are the key steps in an experiment using this compound?
A2: A typical experiment involves two main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into newly synthesized glycoproteins.
-
Click Chemistry Reaction: The azide-labeled glycans are then covalently bonded to a fluorescent probe (e.g., an alkyne-fluorophore) for detection.[3]
Q3: What are the potential overarching reasons for low fluorescence signal?
A3: Low fluorescence intensity can stem from issues in either the metabolic labeling stage or the click chemistry stage. This can include inefficient incorporation of this compound, problems with the click chemistry reaction, or issues with the imaging and detection process itself.[4]
Troubleshooting Guide
Low labeling intensity is a common issue that can be systematically addressed. The following sections break down potential problems and solutions at each stage of the experimental workflow.
Section 1: Metabolic Labeling Efficiency
The first critical step is the efficient incorporation of this compound into the cellular glycans.
Problem: Low or no incorporation of this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and in the logarithmic growth phase during the labeling period. Metabolic incorporation is dependent on active glycosylation pathways. |
| Incorrect Concentration | Titrate the concentration of this compound. While a general starting point is 10-50 µM, the optimal concentration can be cell-type dependent. High concentrations can sometimes be toxic and negatively affect metabolic processes. |
| Insufficient Incubation Time | Optimize the incubation time. A typical incubation period is 24-72 hours. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal labeling window for your specific cell line. |
| Cell Line Variability | Different cell lines may have varying efficiencies in metabolizing this compound. What works for one cell type may need optimization for another. |
Section 2: Click Chemistry Reaction
The second major step is the click chemistry reaction to attach the fluorescent probe.
Problem: Inefficient click chemistry reaction.
| Possible Cause | Recommended Solution |
| Degraded Reagents | Ensure that the alkyne-fluorophore and copper catalyst (if using copper-catalyzed click chemistry - CuAAC) are fresh and have been stored correctly, protected from light and moisture. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the alkyne-fluorophore, copper sulfate, and the reducing agent (e.g., sodium ascorbate). Refer to established protocols for starting concentrations. |
| Copper Toxicity (for CuAAC) | Copper can be toxic to cells, which can affect the labeling efficiency, especially in live-cell imaging. Use a copper-chelating ligand like THPTA or BTTAA to reduce toxicity and enhance the reaction rate. For live-cell imaging, consider using a copper-free click chemistry approach (e.g., with a DBCO-fluorophore). |
| Presence of Competing Reagents | Buffers containing Tris can interfere with the copper catalyst. Use compatible buffers like phosphate, carbonate, or HEPES. |
| Insufficient Washing | Thoroughly wash cells after the click reaction to remove unbound fluorescent probe, which can contribute to high background and obscure the specific signal. |
Section 3: Imaging and Detection
The final step is the visualization of the fluorescently labeled cells.
Problem: Weak signal during imaging.
| Possible Cause | Recommended Solution |
| Photobleaching | Use an anti-fade mounting medium to protect the fluorophore from photobleaching during microscopy. |
| Incorrect Imaging Settings | Optimize microscope settings, including laser power, exposure time, and filter sets, for the specific fluorophore being used. |
| Low Abundance of Target Glycans | The target glycoproteins may be of low abundance in your cell type. Consider using signal amplification techniques if available, or methods to enrich for the protein of interest. |
Experimental Protocols
General Protocol for Metabolic Labeling with this compound
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Dissolve this compound in a sterile solvent like DMSO or cell culture medium to create a concentrated stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation.
-
Cell Harvesting: Wash the cells with PBS to remove any unincorporated this compound.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) on Fixed Cells
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Prepare Click Reaction Cocktail: Prepare a fresh cocktail containing:
-
Alkyne-fluorophore (e.g., 2-20 µM)
-
Copper(II) Sulfate (e.g., 100 µM)
-
Copper-chelating ligand (e.g., THPTA at 5 times the copper concentration)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared, e.g., 2.5 mM)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove excess reagents.
-
Imaging: Proceed with imaging.
Visualizations
Caption: Workflow for metabolic labeling and detection.
Caption: A logical approach to troubleshooting.
References
Technical Support Center: alpha-Man-teg-N3
Welcome to the technical support center for alpha-Man-teg-N3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound and to troubleshoot common issues encountered during its use in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a mannose analog modified with a triethylene glycol (TEG) linker terminating in an azide group. It is primarily used as a chemical reporter for metabolic glycoengineering.[1] Cells uptake this molecule and incorporate it into their glycan structures through their natural metabolic pathways. The exposed azide group then serves as a handle for bioorthogonal reactions, such as click chemistry, allowing for the visualization and study of glycosylation.[1][2]
Q2: What are the main factors that can cause the degradation of this compound?
The degradation of this compound can be attributed to several factors, primarily related to the inherent instability of the azide group and the glycosyl azide structure. Key factors include:
-
Light Exposure: Glycosyl azides are known to be sensitive to ultraviolet (UV) light, which can lead to their degradation.[3]
-
Presence of Reducing Agents: Certain reducing agents, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), can reduce the azide group, rendering the molecule inactive for click chemistry.[4]
-
Incompatible Reagents: Contact with strong acids, heavy metals, and halogenated solvents should be avoided as these can lead to hazardous reactions and degradation of the azide.
-
Improper Storage: Like many organic azides, this compound may be sensitive to heat, friction, and pressure. Prolonged storage at inappropriate temperatures can lead to gradual degradation. For long-term storage, freezing at -20°C or -80°C is recommended.
Q3: How should I properly store and handle this compound to minimize degradation?
To ensure the stability and efficacy of this compound, follow these storage and handling guidelines:
-
Storage: For long-term storage, keep the compound in a tightly sealed container at -20°C or -80°C, protected from light. For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature is not recommended.
-
Handling:
-
Avoid using metal spatulas to prevent the formation of unstable metal azides.
-
Do not mix with acidic solutions, as this can form hydrazoic acid, which is toxic and explosive.
-
Prepare solutions in appropriate solvents. Avoid halogenated solvents like dichloromethane and chloroform.
-
Work in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Troubleshooting Guides
This section provides solutions to common problems encountered during metabolic labeling experiments with this compound.
Problem 1: Low or No Labeling Efficiency
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Degradation of this compound stock | Use a fresh stock of this compound. Ensure it has been stored correctly, protected from light and at the recommended temperature. |
| Inefficient metabolic incorporation | Optimize the concentration of this compound and the incubation time. Typical concentrations range from 10-100 µM for 24-72 hours. Ensure cells are healthy and actively dividing. |
| Cellular toxicity | High concentrations of azido sugars can sometimes be toxic to cells. Perform a dose-response experiment to find the optimal, non-toxic concentration for your cell line. |
| Inefficient click chemistry reaction | Prepare fresh click chemistry reagents, especially the reducing agent (e.g., sodium ascorbate) and the copper(I) catalyst. Optimize the reaction time and temperature. |
Problem 2: High Background Signal
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Non-specific binding of the detection probe | Ensure thorough washing steps after the click chemistry reaction to remove any unbound fluorescent probe. |
| Precipitation of the detection probe | Centrifuge the probe solution before use to remove any aggregates that might stick non-specifically to the cells or substrate. |
| Copper-mediated side reactions (for CuAAC) | Use a copper-chelating ligand like TBTA or THPTA to prevent non-specific binding of copper ions, which can lead to background fluorescence. |
Problem 3: Inconsistent Results
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Inconsistent reagent preparation | Prepare fresh solutions of this compound and click chemistry reagents for each experiment to avoid variability from reagent degradation. |
| Photodegradation of this compound | Protect the this compound stock solution and the cell culture plates during incubation from direct light exposure. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a sterile, cell-culture compatible solvent (e.g., DMSO or PBS) at a concentration of 10-100 mM. Store this stock solution at -20°C or -80°C, protected from light.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO₂). Protect the plates from light during incubation.
-
Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any unincorporated this compound. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization
This protocol is for fixed cells. For live-cell imaging, a copper-free click chemistry approach (SPAAC) is recommended to avoid copper-induced toxicity.
-
Cell Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If labeling intracellular glycans, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix the following in order:
-
880 µL of PBS
-
20 µL of alkyne-fluorophore stock solution (e.g., 5 mM in DMSO)
-
20 µL of 50 mM CuSO₄ solution
-
40 µL of 50 mM sodium ascorbate solution (freshly prepared)
-
40 µL of 50 mM THPTA ligand solution (optional, but recommended)
-
-
Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips and image using a fluorescence microscope.
Visualizations
References
Validation & Comparative
A Comparative Guide to alpha-Man-teg-N3 and Other Azide Probes for Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology, the precise labeling and visualization of biomolecules are paramount. Metabolic glycoengineering, a powerful technique for studying glycans, utilizes azide-functionalized monosaccharide analogs, or "azide probes," that are metabolically incorporated into cellular glycoconjugates. These probes serve as chemical handles for subsequent bioorthogonal reactions, enabling the visualization and enrichment of glycans.
This guide provides a comparative overview of alpha-Man-teg-N3, a mannosamine-based azide probe, and other commonly used azide probes. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its potential performance based on its structural features and compares it with well-characterized probes like N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalNAz).
Overview of Azide Probes for Glycan Labeling
Azide probes are synthetic monosaccharides containing an azide (-N3) group. This small, bio-inert functional group is readily incorporated into cellular glycan structures by the cell's own metabolic machinery. The azide then allows for covalent ligation to a detection molecule (e.g., a fluorophore or biotin) via highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
The choice of azide probe depends on the specific glycan population of interest and the experimental system. Key performance indicators for these probes include:
-
Metabolic Incorporation Efficiency: The extent to which the unnatural sugar is processed by the cellular enzymatic machinery and incorporated into glycans.
-
Target Specificity: The selectivity of the probe for a particular glycan pathway.
-
Cell Permeability: The ability of the probe to cross the cell membrane and enter the relevant metabolic pathways.
-
Cytotoxicity: The potential for the probe to cause adverse effects on cell health and function.
Comparison of this compound with Other Azide Probes
This compound is an alpha-anomer of mannosamine functionalized with an azide group via a triethylene glycol (teg) linker. This structure suggests its entry into the N-glycan and GPI anchor biosynthesis pathways.
Structural Comparison
| Feature | This compound | Ac4ManNAz | Ac4GalNAz |
| Sugar Core | Mannosamine | Mannosamine | Galactosamine |
| Anomeric Configuration | Alpha | Alpha/Beta mixture | Alpha/Beta mixture |
| Azide Linker | Triethylene glycol (teg) | Acetyl | Acetyl |
| Acetylation | No | Tetra-acetylated | Tetra-acetylated |
| Primary Metabolic Pathway | N-glycan, GPI anchor | Sialic Acid | O-GlcNAc, Mucins |
Performance Characteristics (Inferred for this compound)
| Parameter | This compound (Inferred) | Ac4ManNAz | Ac4GalNAz |
| Labeling Efficiency | Potentially moderate to high. The mannosamine core is a natural substrate. The PEG linker might introduce some steric hindrance, potentially lowering the efficiency compared to smaller analogs. | High for sialic acid labeling.[1] | High for O-GlcNAc and mucin-type O-glycans. |
| Cell Permeability | The hydrophilic PEG linker may reduce passive diffusion across the cell membrane compared to acetylated sugars. However, it could also improve aqueous solubility. | High, due to the acetyl groups which increase lipophilicity and facilitate passive diffusion.[1] | High, for the same reasons as Ac4ManNAz. |
| Target Specificity | Expected to primarily label N-glycans and GPI anchors due to the mannosamine core. | Primarily targets the sialic acid biosynthesis pathway.[1] | Primarily targets O-GlcNAc cycling and mucin-type O-glycan biosynthesis. |
| Potential Cytotoxicity | Likely low, as the mannosamine core is a natural metabolite. High concentrations should still be tested for potential adverse effects. | Low at optimal concentrations (e.g., 10 µM). Higher concentrations (>50 µM) can negatively impact cellular functions.[1] | Generally low cytotoxicity at effective concentrations. |
| Key Applications | Studying N-linked glycosylation, GPI anchor biosynthesis and dynamics. | Visualizing and profiling sialylated glycoproteins and glycolipids.[1] | Investigating O-GlcNAcylation, mucin biology, and O-linked glycosylation. |
Experimental Protocols
The following are generalized protocols for metabolic labeling of glycans using azide probes and subsequent detection via click chemistry. These should be optimized for the specific cell type and experimental goals.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency.
-
Probe Incubation: Prepare a stock solution of the azide probe (e.g., this compound, Ac4ManNAz) in a sterile solvent (e.g., DMSO or PBS). Add the probe to the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM).
-
Metabolic Incorporation: Incubate the cells with the azide probe for 24-72 hours to allow for metabolic incorporation into cellular glycans. The optimal incubation time will vary depending on the cell type and the specific metabolic pathway being studied.
-
Cell Harvesting and Lysis: After incubation, wash the cells with PBS to remove unincorporated probe. The cells can then be lysed for downstream analysis (e.g., Western blotting, mass spectrometry) or fixed for imaging.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol is for the detection of azide-labeled glycoproteins in cell lysates.
-
Prepare Click-iT® Reaction Cocktail: For a single 20 µL reaction, mix the following components in order:
-
Click-iT® reaction buffer: 13.6 µL
-
Alkyne-biotin or alkyne-fluorophore (10 mM stock): 2 µL
-
Copper (II) sulfate (50 mM stock): 2 µL
-
Reducing agent (e.g., sodium ascorbate, 500 mM stock): 2 µL
-
Vortex briefly to mix.
-
-
Labeling Reaction: Add 20 µL of the prepared Click-iT® reaction cocktail to 50-100 µg of azide-labeled protein lysate.
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE and Western blotting (for biotin-alkyne) or fluorescence gel scanning (for fluorophore-alkyne).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
SPAAC is a copper-free click chemistry method suitable for live-cell imaging.
-
Metabolic Labeling: Label cells with the desired azide probe as described in Protocol 1.
-
Wash: Wash the cells twice with fresh, warm culture medium to remove unincorporated probe.
-
Probe Incubation: Add a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) to the culture medium at a final concentration of 5-20 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash and Image: Wash the cells three times with fresh medium. The cells are now ready for live-cell imaging using fluorescence microscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for metabolic glycoengineering using azide probes.
Caption: Metabolic pathways targeted by different azide probes.
Conclusion
This compound holds promise as a valuable tool for the metabolic labeling of N-glycans and GPI anchors. Its mannosamine core directs it to these specific pathways, while the hydrophilic PEG linker may offer advantages in terms of solubility, although potentially at the cost of reduced cell permeability compared to acetylated analogs. Researchers should carefully consider the specific goals of their study when selecting an azide probe. For sialic acid-focused research, Ac4ManNAz remains a well-validated choice, while Ac4GalNAz is the preferred probe for investigating O-GlcNAcylation and mucin-type O-glycans. Further experimental validation is required to fully elucidate the performance of this compound in direct comparison to these established probes.
References
Navigating Metabolic Glycoengineering: A Comparative Guide to alpha-Man-teg-N3 Alternatives
For researchers, scientists, and drug development professionals delving into the intricate world of glycosylation, metabolic glycoengineering stands out as a powerful technique to visualize and study glycans in living systems. The azide-modified sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), commercially available as alpha-Man-teg-N3, has been a cornerstone of this approach for labeling sialic acids. However, the landscape of metabolic labeling is ever-evolving, with alternative probes offering distinct advantages. This guide provides an objective comparison of this compound and its primary alternative, tetraacetylated N-pentynoyl-D-mannosamine (Ac4ManNAl), supported by experimental data and detailed protocols to inform your research decisions.
Metabolic glycoengineering hinges on the cellular uptake of unnatural monosaccharide analogs bearing a bioorthogonal chemical reporter, such as an azide or an alkyne. These modified sugars are processed by the cell's biosynthetic machinery and incorporated into glycans. The reporter group then allows for the covalent attachment of probes for visualization or enrichment via "click chemistry."[1][2]
The Key Players: Ac4ManNAz vs. Ac4ManNAl
The most prominent alternative to the azide-containing Ac4ManNAz is its alkynyl counterpart, Ac4ManNAl. The fundamental difference lies in the chemical handle they introduce into sialic acids, which dictates the subsequent bioorthogonal ligation strategy.[3] While both are precursors for labeling sialic acids, their performance can differ significantly in terms of labeling efficiency and potential cellular perturbations.[3][4]
Performance Comparison at a Glance
To facilitate a rapid comparison, the following table summarizes the key performance characteristics of Ac4ManNAz and Ac4ManNAl based on published experimental data.
| Feature | This compound (Ac4ManNAz) | Ac4ManNAl | Key Considerations |
| Chemical Reporter | Azide (-N3) | Alkyne (-C≡CH) | Determines the required click chemistry reagent (alkyne-probe for azide, azide-probe for alkyne). |
| Labeling Efficiency | Generally lower than Ac4ManNAl in many cell lines. | Often exhibits superior incorporation efficiency into sialoglycans. | Higher efficiency can lead to stronger signals in imaging or enrichment experiments. |
| Cytotoxicity | Can reduce cell viability and proliferation at higher concentrations (e.g., 50 µM). | Generally considered to have lower cytotoxicity compared to Ac4ManNAz at similar concentrations. | Cell type-dependent; optimization of concentration and incubation time is crucial. |
| Bioorthogonal Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | SPAAC is preferred for live-cell imaging due to the cytotoxicity of copper catalysts in CuAAC. |
| Metabolic Fate | Precursor to N-azidoacetylneuraminic acid (SiaNAz). | Precursor to N-pentynoylneuraminic acid (SiaNAl). | Both are processed through the sialic acid biosynthetic pathway. |
Quantitative Data Summary
The following tables present a summary of quantitative data from comparative studies, highlighting the differences in labeling efficiency and cytotoxicity between Ac4ManNAz and Ac4ManNAl.
Table 1: Comparison of Labeling Efficiency in hMSC-TERT Cells
| Compound | Concentration (µM) | Relative Fluorescence Intensity (Fold change vs. DMSO) |
| Ac4ManNAz | 20 | 2.4 |
| Ac4ManNAz | 50 | 3.2 |
| Ac4ManNAl | 20 | 1.9 |
| Ac4ManNAl | 50 | 2.4 |
Data adapted from a study on human mesenchymal stromal cells (hMSC-TERT). The fluorescence intensity was measured after a click reaction with a fluorescent dye.
Table 2: Comparison of Cytotoxicity in hMSC-TERT Cells
| Compound | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (Fold change vs. control) |
| Ac4ManNAz | 20 | ~67% | Not significantly increased |
| Ac4ManNAz | 50 | 40-60% | 3.6 |
| Ac4ManNAl | 20 | ~67% | Not significantly increased |
| Ac4ManNAl | 50 | >90% | Not significantly increased |
Data adapted from the same study on hMSC-TERT cells.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in metabolic glycoengineering, the following diagrams illustrate the metabolic pathway of Ac4ManNAz and a general experimental workflow.
Experimental Protocols
To aid in the practical application of these metabolic labels, detailed methodologies for key experiments are provided below.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
Materials:
-
Ac4ManNAz or Ac4ManNAl (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells (e.g., Jurkat, HEK293, HeLa)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed cells in tissue culture plates and culture until they reach the desired confluency (typically 60-80%).
-
Prepare the labeling medium by diluting the stock solution of Ac4ManNAz or Ac4ManNAl in pre-warmed complete cell culture medium to the desired final concentration (e.g., 20-50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and experimental goals.
-
After incubation, proceed with cell harvesting and the desired downstream application (e.g., bioorthogonal ligation).
Protocol 2: Bioorthogonal Ligation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
Materials:
-
Metabolically labeled cells
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Click-iT® reaction buffer or a self-made buffer containing:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA)
-
-
Alkyne- or azide-functionalized detection reagent (e.g., fluorescent dye, biotin)
-
PBS containing 0.1% Triton X-100 (for permeabilization)
Procedure:
-
Wash the metabolically labeled cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash the cells three times with PBS.
-
Prepare the CuAAC reaction cocktail according to the manufacturer's instructions or by sequentially adding the copper sulfate, reducing agent, ligand, and the alkyne/azide detection reagent to the buffer.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other methods.
Concluding Remarks
The choice between this compound (Ac4ManNAz) and its alkyne-containing alternative, Ac4ManNAl, is a critical decision in the design of metabolic glycoengineering experiments. While Ac4ManNAz has been a widely used and valuable tool, Ac4ManNAl often presents a superior alternative for applications demanding higher labeling efficiency. However, researchers must carefully consider the potential for off-target effects and cytotoxicity, particularly at higher concentrations, and optimize labeling conditions for their specific cell type and experimental design. By understanding the distinct characteristics of these metabolic labels and employing rigorous experimental protocols, scientists can effectively harness the power of metabolic glycoengineering to unravel the complex roles of glycosylation in health and disease.
References
Probing the Mannosidome: A Comparative Analysis of alpha-Man-teg-N3 and Cyclophellitol-Based Probes
For the discerning researcher in glycobiology and drug development, the precise detection and quantification of α-mannosidase activity is paramount. This guide provides a comprehensive comparative analysis of two prominent chemical tools for studying this crucial class of enzymes: the metabolic labeling reagent alpha-Man-teg-N3 and the class of activity-based probes derived from cyclophellitol.
This publication will delve into the distinct mechanisms of action, experimental workflows, and performance characteristics of these probes, supported by available experimental data. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate tool for their specific research questions.
At a Glance: Two Distinct Approaches to Targeting α-Mannosidases
The study of α-mannosidases, enzymes critical to the N-linked glycosylation pathway, can be approached from two fundamental perspectives: metabolic labeling, which tracks the incorporation of modified sugars into glycans, and activity-based protein profiling (ABPP), which directly targets the active site of the enzyme.
This compound falls into the first category. It is an α-D-mannopyranoside derivative featuring a triethylene glycol (TEG) linker terminating in an azide group.[1][2][3][4] This design allows it to be taken up by cells and incorporated into the N-glycan biosynthesis pathway, effectively "tagging" glycoproteins that have undergone processing by mannosidases. The azide handle then permits visualization and quantification via bioorthogonal "click" chemistry.
In contrast, cyclophellitol-based probes , such as fluorescently-labeled manno-epi-cyclophellitol aziridines, are mechanism-based, irreversible inhibitors of retaining glycosidases, including α-mannosidases.[5] These probes mimic the natural substrate and form a covalent bond with the catalytic nucleophile in the enzyme's active site, enabling direct labeling and quantification of active enzyme molecules.
Comparative Data: Performance Metrics
Metabolic Labeling Efficiency
The efficiency of metabolic labeling with azido-sugars can be cell-type and concentration-dependent. Studies comparing different azido-sugars provide insights into the potential performance of this compound.
| Probe Analog | Cell Line | Concentration | Labeling Efficiency (Relative) | Citation |
| Ac4GalNAz (Azido-galactose) | HepG2 | 50 µM | Higher | |
| Ac4ManNAz (Azido-mannose) | HepG2 | 50 µM | Lower | |
| Ac4ManNAz | Jurkat | 10 µM | Sufficient for cell tracking | |
| Ac4ManNAz | Jurkat | 50 µM | Reduced cellular functions |
Note: This table compares N-azidoacetylgalactosamine (GalNAz) and N-azidoacetylmannosamine (ManNAz), which are structurally related to this compound. The data suggests that the choice of sugar and its concentration can significantly impact labeling efficiency and cellular physiology.
Inhibitory Potency of Activity-Based Probes
The inhibitory potency of cyclophellitol-based probes is a key indicator of their labeling efficiency. The IC50 and kinetic parameters for various α-mannosidase inhibitors have been reported.
| Inhibitor/Probe | Enzyme Source | IC50 / Ki | kinact | Citation |
| Swainsonine derivative | Drosophila melanogaster Golgi α-mannosidase II | 44 nM (IC50) | Not reported | |
| 6-Deoxy-DIM | Caenorhabditis elegans AMAN-2 | 0.19 µM (Ki) | Not reported | |
| (1R,2S,6S)-cyclophellitol diastereoisomer | Jack bean α-D-mannosidase | 120 µM (Ki) | 2.85 min-1 | |
| Pyrrolidine-based inhibitors | Human lysosomal α-mannosidase (hLM) | Variable inhibition | Not reported |
Experimental Methodologies
The distinct mechanisms of this compound and cyclophellitol-based probes necessitate different experimental protocols.
Metabolic Labeling with this compound and Click Chemistry Detection
This workflow involves introducing the azido-sugar to cells, allowing for its metabolic incorporation, and subsequent detection using a fluorescently tagged alkyne via a click reaction.
Protocol: In-Gel Fluorescence Scanning of α-Mannosidase Activity
-
Lysate Preparation:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., McIlvaine buffer, pH 5.5).
-
Determine the protein concentration of the lysate.
-
-
Probe Labeling:
-
Incubate the lysate (e.g., 20 µg of total protein) with the fluorescent manno-epi-cyclophellitol aziridine probe at a final concentration of 1-10 µM.
-
Incubate for 1 hour at 37°C.
-
-
Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled α-mannosidases using a fluorescence gel scanner.
-
N-Glycan Biosynthesis Pathway and the Role of α-Mannosidase
To understand the context in which these probes operate, it is essential to visualize the N-glycan biosynthesis pathway. α-Mannosidases play a critical role in the trimming of mannose residues from the precursor N-glycan in the endoplasmic reticulum and Golgi apparatus, a key step in the maturation of glycoproteins.
N-Glycan Biosynthesis Pathway
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a cyclophellitol-based probe hinges on the specific biological question being addressed.
This compound is the tool of choice for:
-
Metabolic flux studies: Tracking the overall flow of mannose through the N-glycosylation pathway.
-
Identifying downstream glycoproteins: Capturing and identifying the full suite of glycoproteins that are processed by mannosidases.
-
Live-cell imaging of glycan dynamics: Visualizing the localization and trafficking of newly synthesized glycoproteins.
Cyclophellitol-based probes are ideal for:
-
Directly quantifying active enzyme levels: Measuring the amount of catalytically competent α-mannosidase in a sample.
-
Screening for enzyme inhibitors: Developing high-throughput screens for novel α-mannosidase inhibitors.
-
Visualizing enzyme localization: Determining the subcellular location of active α-mannosidases.
By understanding the distinct advantages and applications of these powerful chemical probes, researchers can make informed decisions to advance our understanding of the critical role of α-mannosidases in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Manno- epi-cyclophellitols Enable Activity-Based Protein Profiling of Human α-Mannosidases and Discovery of New Golgi Mannosidase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced mannosidase MAN1A1 expression leads to aberrant N-glycosylation and impaired survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB PrimarySearch_ki [bindingdb.org]
- 5. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
A Comparative Guide to Metabolic Glycan Labeling Reagents: alpha-Man-teg-N3 vs. Ac4ManNAz
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology, the ability to visualize and manipulate cellular glycans is paramount for understanding complex biological processes and developing targeted therapeutics. Metabolic glycoengineering, a technique that introduces bioorthogonal chemical reporters into glycans, has become an indispensable tool. This guide provides a detailed comparison of two metabolic labeling reagents: the well-established Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and the less characterized alpha-Mannosyl-triethylene glycol-azide (alpha-Man-teg-N3).
At a Glance: Key Differences
| Feature | This compound | Ac4ManNAz |
| Core Sugar | Mannose | N-acetyl-D-mannosamine (ManNAc) |
| Bioorthogonal Handle | Azide (-N3) | Azide (-N3) |
| Key Structural Feature | Triethylene glycol (TEG) linker | N-azidoacetyl group |
| Metabolic Pathway | Inferred to enter the N-linked glycosylation pathway | Enters the sialic acid biosynthetic pathway[1][2] |
| Primary Labeled Glycans | Potentially high-mannose type N-glycans | Sialoglycans[1][2] |
| Cell Permeability | Aided by hydrophilic TEG linker | Enhanced by peracetylation[3] |
| Experimental Data | Limited publicly available data | Extensive experimental data available |
Introduction to the Molecules
Ac4ManNAz is a peracetylated derivative of N-azidoacetylmannosamine. The acetyl groups enhance its cell permeability, allowing it to be readily taken up by cells. Once inside, cellular esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is metabolized through the sialic acid biosynthetic pathway. This results in the incorporation of N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid, into cell surface sialoglycans. The azide group serves as a bioorthogonal handle for "click chemistry" reactions, enabling the attachment of probes for visualization and analysis.
This compound , on the other hand, is a mannose derivative featuring an alpha-glycosidic linkage to a triethylene glycol (TEG) linker, which terminates in an azide group. While specific experimental data on its metabolic fate is scarce, its structure suggests a different metabolic route compared to Ac4ManNAz. It is hypothesized to be recognized by mannose transporters and potentially incorporated into high-mannose type N-glycans, a different class of glycans than those targeted by Ac4ManNAz. The hydrophilic TEG linker may influence its cellular uptake and distribution.
Mechanism of Action and Metabolic Pathways
Ac4ManNAz: Targeting Sialic Acid Biosynthesis
Ac4ManNAz leverages the promiscuity of the enzymes in the sialic acid biosynthetic pathway. After cellular uptake and deacetylation, ManNAz is phosphorylated and converted to SiaNAz. This modified sialic acid is then incorporated into glycoproteins and glycolipids that are destined for the cell surface or secretion.
References
A Head-to-Head Comparison: Quantitative Analysis of N-Glycoproteins Using alpha-Man-teg-N3 and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative glycoproteomics, the choice of analytical methodology is paramount. This guide provides an objective comparison of metabolic labeling with alpha-Man-teg-N3 against established techniques for the quantitative analysis of N-linked glycoproteins. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to empower informed decisions in experimental design.
Metabolic labeling with azido-sugars, such as this compound, offers a powerful approach to study dynamic glycosylation events within a cellular context. This method involves the cellular uptake of the unnatural sugar and its incorporation into the glycan biosynthesis pathway. The azide group serves as a bioorthogonal handle, allowing for the selective chemical tagging of newly synthesized glycoproteins. This "click chemistry" approach enables the visualization and quantification of glycoproteins through various analytical techniques, including mass spectrometry.
This guide will delve into the quantitative performance of this metabolic labeling strategy and compare it with two widely used alternatives: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ) by mass spectrometry.
Comparative Quantitative Data
To provide a clear comparison of the different quantitative approaches, the following tables summarize key performance metrics. The data for the metabolic labeling approach is based on studies using peracetylated N-azidoacetylmannosamine (Ac4ManNAz), a compound structurally and functionally analogous to this compound.
| Method | Principle | Number of Quantified Glycoproteins | Quantitative Precision (CV%) | Dynamic Range of Quantification | Strengths | Limitations |
| This compound (via Ac4ManNAz) | Metabolic incorporation of an azido-sugar followed by click chemistry and MS analysis. | Varies by cell type and labeling efficiency. | Generally higher variability compared to labeling methods. | Up to a 50-fold linear range has been demonstrated for labeled peptides.[1] | - Enables study of dynamic glycosylation - Cell-type specific labeling | - Potential for metabolic interference[2][3] - Incomplete labeling can affect accuracy |
| SILAC | Metabolic incorporation of stable isotope-labeled amino acids. | High proteome coverage. | High precision, with CVs typically below 20%. | Accurate for ratios up to 10-fold. | - High accuracy and precision - Low experimental variability | - Limited to actively dividing cells - Can be expensive |
| Label-Free Quantification (LFQ) | Comparison of signal intensities of unlabeled peptides across different MS runs. | Deepest proteome coverage for identification.[4][5] | Lower precision and reproducibility compared to labeling methods. | Wide dynamic range. | - Applicable to all sample types - No special reagents required | - Prone to run-to-run variation - Lower quantitative accuracy |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of quantitative proteomics experiments. Below are representative protocols for each of the compared methods.
Metabolic Labeling with this compound (Analogous Protocol with Ac4ManNAz)
This protocol is adapted from studies using Ac4ManNAz and is applicable to this compound.
-
Cell Culture and Labeling:
-
Culture cells in their appropriate growth medium to the desired confluency.
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10-50 mM).
-
Add the this compound stock solution to the cell culture medium to a final concentration of 10-50 µM. An optimal concentration of 10 µM has been suggested to minimize physiological effects while maintaining sufficient labeling.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS to remove unincorporated sugar.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To 100 µg of protein lysate, add a click chemistry reaction mix. A common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The mix typically contains a capture reagent with an alkyne group (e.g., biotin-alkyne or a fluorescent alkyne), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
-
Enrichment and Sample Preparation for Mass Spectrometry:
-
If a biotin-alkyne was used, enrich the labeled glycoproteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured glycoproteins from the beads.
-
Perform in-solution or on-bead tryptic digestion of the glycoproteins to generate peptides.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the labeled peptides using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).
-
Culture the cells for at least six passages to ensure complete incorporation of the labeled amino acids.
-
-
Sample Mixing and Protein Digestion:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform tryptic digestion of the mixed protein sample.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs using proteomics software.
-
Label-Free Quantification (LFQ)
-
Sample Preparation:
-
Prepare individual protein lysates from each experimental condition.
-
Perform tryptic digestion of each protein sample separately.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample by LC-MS/MS in separate runs. It is crucial to maintain consistent chromatographic conditions between runs.
-
-
Data Processing:
-
Use proteomics software to identify peptides and proteins in each run.
-
Quantify the relative abundance of proteins by comparing the peak areas or spectral counts of the same peptides across different runs. Normalization algorithms are applied to correct for variations in sample loading and instrument performance.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each quantitative method.
Caption: Workflow for quantitative analysis using this compound.
Caption: Workflow for quantitative analysis using SILAC.
Caption: Workflow for Label-Free Quantification (LFQ).
Conclusion
The choice between metabolic labeling with this compound, SILAC, and Label-Free Quantification depends on the specific research question, sample type, and available resources.
-
This compound is uniquely suited for studying the dynamics of N-glycosylation in living cells, providing a temporal dimension to the analysis that is not possible with the other methods. While potentially subject to metabolic perturbations, careful optimization of labeling conditions can mitigate these effects.
-
SILAC remains the gold standard for quantitative accuracy and precision in cell culture models. Its strength lies in minimizing experimental variability by mixing samples at an early stage. However, it is not applicable to primary tissues or organisms that cannot be metabolically labeled.
-
Label-Free Quantification offers the greatest flexibility, as it can be applied to any type of protein sample. It is also the most straightforward method in terms of sample preparation. However, the quantitative accuracy and reproducibility are generally lower than those of labeling methods, requiring careful experimental design and data analysis to minimize variability.
By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate method to achieve their quantitative glycoproteomic goals.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-Free Quantitative Comparison of N-Glycoproteomics between Camel and Cow Milk [agris.fao.org]
- 3. Comparative evaluation of label-free quantification strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to alpha-Man-teg-N3 for Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-Man-teg-N3, an azide-modified mannose analog, with its alternatives for metabolic glycoengineering. Metabolic glycoengineering is a powerful technique for labeling and studying glycans in living systems. By introducing a bioorthogonal chemical reporter, such as an azide group, into cellular glycans, researchers can visualize, track, and analyze glycoproteins involved in various biological processes. This guide offers an objective comparison of this compound's potential performance with other established alternatives, supported by experimental data from relevant studies.
Product Overview and Mechanism of Action
This compound is a mannose analog that contains a triethylene glycol (TEG) linker attached to an azide (-N3) group. When introduced to cells, it is anticipated to be metabolized through the sialic acid biosynthetic pathway and incorporated into cell surface sialoglycoproteins. The exposed azide group then serves as a chemical handle for bioorthogonal reactions, most notably "click chemistry," allowing for the covalent attachment of probes for detection and analysis.
The primary alternative and the most extensively studied azide-modified mannosamine derivative is Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). Like this compound, Ac4ManNAz is processed by the cell's metabolic machinery and results in the display of azide groups on the cell surface.
Comparative Performance Data
Table 1: Metabolic Labeling Efficiency and Cytotoxicity of Ac4ManNAz
| Concentration | Labeling Efficiency (Relative Fluorescence Intensity) | Cell Growth Rate (relative to control) | Notes |
| 10 µM | Sufficient for cell tracking and proteomic analysis[1][2][3] | No significant effect[1] | Suggested as the optimum concentration for in vivo cell labeling and tracking to minimize physiological effects.[1] |
| 20 µM | Similar intensity to 10 µM in FACS analysis | Not specified | - |
| 50 µM | Similar intensity to 10 µM in FACS analysis | Decreased by 10% in A549 cells | Induced changes in gene expression related to inflammation and immune response. Led to a reduction of major cellular functions. |
| 100 µM | - | Reduced cellular growth of various colon cell lines by approximately 40% | - |
Table 2: Comparative Labeling Efficiency of Different Azide/Alkyne-Modified ManNAc and Sia Reporters
| Reporter Molecule | Relative Labeling Intensity (Western Blot) | Cell Lines Tested |
| ManNAz | High | CCD841CoN, HT29, HCT116, HEK293, HeLa |
| ManNAl | High (similar to ManNAz) | CCD841CoN, HCT116, HEK293, HeLa (not metabolized by HT29) |
| SiaNAz | High (similar to ManNAz) | HCT116, HEK293, HeLa |
| SiaNAl | Faint signals | All tested cell lines |
| Ac4ManNAz (50 µM) | Lower than ManNAz (500 µM) | All tested cell lines |
Data adapted from a comparative study on various mannosamine and sialic acid analogs. It is important to note the concentration difference between Ac4ManNAz and the other analogs in this study.
Experimental Protocols
Detailed methodologies for key experiments involving metabolic labeling with azide-modified sugars and subsequent detection are provided below.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes a general procedure for labeling cultured mammalian cells with azide-modified mannose analogs like this compound or Ac4ManNAz.
Materials:
-
This compound or Ac4ManNAz (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the labeling medium by diluting the stock solution of the azide-modified sugar into the complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide-modified sugar.
Protocol 2: Click Chemistry Reaction for Visualization
This protocol outlines the steps for visualizing the incorporated azides on the cell surface using a fluorescent probe via copper-catalyzed or copper-free click chemistry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Alkyne- or DBCO-functionalized fluorescent dye (e.g., Alkyne-Cy5 or DBCO-Cy5)
-
For copper-catalyzed reaction:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Wash the metabolically labeled cells twice with PBS.
-
For Copper-Free Click Chemistry: Incubate the cells with the DBCO-functionalized fluorescent dye (e.g., 20 µM in PBS) for 1 hour at 37°C.
-
For Copper-Catalyzed Click Chemistry: Prepare a "click" reaction cocktail containing the alkyne-functionalized fluorescent dye, CuSO4, and sodium ascorbate in PBS. Incubate the cells with the cocktail for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS to remove excess reagents.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI.
-
Mount the cells for visualization using a fluorescence microscope.
Visualizations
Signaling Pathway: Metabolic Incorporation of Mannose Analogs
The following diagram illustrates the metabolic pathway for the incorporation of mannose analogs into sialoglycoproteins on the cell surface.
Caption: Metabolic pathway of this compound incorporation.
Experimental Workflow: From Labeling to Analysis
This diagram outlines the typical experimental workflow for metabolic glycoengineering using an azide-modified mannose analog.
References
Confirming Glycoprotein Incorporation of α-Man-teg-N3: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately verifying the metabolic incorporation of synthetic sugars into glycoproteins is a critical step in various applications, from glycan imaging to targeted drug delivery. This guide provides a comprehensive comparison of methods to confirm the successful integration of alpha-Mannosamine-tetraethylene glycol-azide (α-Man-teg-N3) into cellular glycoproteins, with a focus on experimental data and detailed protocols.
Performance Comparison: α-Man-teg-N3 vs. Traditional Methods
The incorporation of α-Man-teg-N3 is typically confirmed through a two-step process: metabolic labeling followed by bioorthogonal click chemistry.[1][2] This approach offers high sensitivity and specificity compared to traditional glycoprotein detection methods. Here, we compare the α-Man-teg-N3 with a widely used alternative, lectin-based affinity detection.
| Feature | α-Man-teg-N3 with Click Chemistry | Lectin-Based Detection |
| Specificity | High: Detects only metabolically incorporated azido-sugars. | Variable: Lectin binding can be influenced by glycan density and accessibility. |
| Sensitivity | High: Capable of detecting low-abundance glycoproteins.[3] | Moderate to High: Dependent on the lectin's affinity and the abundance of the target glycan. |
| Versatility | High: The azide handle allows for conjugation with various reporter molecules (fluorophores, biotin).[4] | Moderate: Limited to the specific carbohydrate-binding properties of the available lectins. |
| In Vivo Applicability | Yes: Bioorthogonal chemistry is compatible with living systems.[5] | Limited: Potential for immunogenicity and off-target binding in complex biological environments. |
| Quantitative Analysis | Yes: Fluorescence intensity or mass spectrometry can provide quantitative data. | Semi-Quantitative: Can provide relative abundance but absolute quantification is challenging. |
| Workflow Complexity | Moderate: Requires metabolic labeling and a subsequent chemical reaction. | Low to Moderate: Involves incubation with labeled lectins and washing steps. |
Experimental Workflows
To illustrate the practical application of these methods, the following diagrams outline the experimental workflows for confirming α-Man-teg-N3 incorporation and for a comparative lectin-based analysis.
Experimental Protocols
Protocol 1: Confirmation of α-Man-teg-N3 Incorporation via Click Chemistry
This protocol details the metabolic labeling of cultured cells with α-Man-teg-N3 and subsequent detection using a fluorescent alkyne probe.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
α-Man-teg-N3 stock solution (in DMSO or culture medium)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) or Fixation solution (e.g., 4% paraformaldehyde)
-
Click chemistry reaction cocktail:
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Add the α-Man-teg-N3 stock solution to the culture medium to a final concentration of 25-50 µM. Incubate the cells for 24-72 hours under standard culture conditions.
-
Cell Harvesting and Preparation:
-
For Lysate Analysis: Wash the cells twice with cold PBS and then lyse the cells using a suitable lysis buffer.
-
For Imaging: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical reaction mixture includes the alkyne-fluorophore, copper(II) sulfate, a copper(I)-stabilizing ligand, and a reducing agent.
-
Add the cocktail to the cell lysate or fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
SDS-PAGE: Analyze the labeled proteins from the cell lysate by SDS-PAGE followed by in-gel fluorescence scanning.
-
Fluorescence Microscopy: Mount the fixed and labeled cells on a slide and visualize using a fluorescence microscope.
-
Flow Cytometry: Analyze the fluorescence of individual cells to quantify the level of incorporation.
-
Protocol 2: Lectin-Based Detection of Mannosylated Glycoproteins
This protocol describes the use of a fluorescently labeled lectin, Concanavalin A (Con A), which binds to mannose residues, as a comparative method.
Materials:
-
Cultured cells (same cell line as in Protocol 1)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Fluorescently labeled Concanavalin A (e.g., Con A-FITC)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture and harvest cells as described in Protocol 1. Fix the cells with 4% paraformaldehyde.
-
Blocking: Incubate the fixed cells with blocking buffer for 30 minutes to reduce non-specific binding.
-
Lectin Staining: Incubate the cells with the fluorescently labeled Con A solution (typically 10-20 µg/mL in blocking buffer) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound lectin.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry as described in Protocol 1.
Signaling Pathway Context
The incorporation of α-Man-teg-N3 begins with its transport into the cell, followed by its enzymatic conversion and subsequent integration into growing glycan chains within the endoplasmic reticulum and Golgi apparatus. This process hijacks the natural N-linked glycosylation pathway.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
A Head-to-Head Comparison: CuAAC vs. SPAAC for the Ligation of α-Man-TEG-N3
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This is particularly true when working with specialized molecules like α-Man-TEG-N3 (alpha-mannosyl-triethyleneglycol-azide), a valuable reagent for introducing mannose moieties onto biomolecules or surfaces. This guide provides an objective comparison of CuAAC and SPAAC for applications involving α-Man-TEG-N3, supported by experimental data and detailed protocols to inform your selection.
Both CuAAC and SPAAC are powerful "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly, making each suitable for distinct applications.
At a Glance: Key Differences
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[1] | High, as it is a metal-free reaction. |
| Reaction Kinetics | Very fast, with significant rate acceleration. | Fast, but generally slower than CuAAC. |
| Alkyne Partner | Simple terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Size | Smaller alkyne reagents. | Bulkier cyclooctyne reagents. |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation. | Some cyclooctynes can have off-target reactivity with thiols. |
| Cost | Generally lower cost for terminal alkynes and catalysts. | Strained cyclooctynes can be more expensive. |
Quantitative Performance Comparison
While specific kinetic data for the reaction of α-Man-TEG-N3 is not extensively published, the following table summarizes typical quantitative data for CuAAC and SPAAC reactions with similar small molecule azides and glycosyl azides. It is important to note that reaction rates are highly dependent on the specific alkyne, catalyst/ligand system, and reaction conditions.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Common Cyclooctynes (e.g., DBCO) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | 0.1 - 1.0 |
| Typical Reaction Time | Minutes to a few hours | 1 - 12 hours |
| Typical Reactant Concentrations | 10 µM - 1 mM | 10 µM - 1 mM |
| Biocompatibility (Cell Viability) | Can be cytotoxic without appropriate ligands. With ligands like THPTA or BTTES, cell viability is significantly improved.[2][3] | Generally high, with minimal impact on cell viability. |
| Selectivity | High for terminal alkynes and azides. | High for strained alkynes and azides, though some off-target reactivity with thiols has been reported. |
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for cycloaddition with the azide of α-Man-TEG-N3. In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to achieve the reaction without a metal catalyst.
Figure 1. Simplified workflow for the CuAAC reaction.
Figure 2. Simplified workflow for the SPAAC reaction.
Experimental Protocols
The following are generalized protocols for the conjugation of α-Man-TEG-N3 using CuAAC and SPAAC. Optimization of reactant concentrations, solvents, and reaction times may be necessary for specific applications.
Protocol 1: CuAAC Ligation of α-Man-TEG-N3
This protocol is suitable for in vitro applications where biocompatibility is not the primary concern.
Materials:
-
α-Man-TEG-N3
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-coordinating ligand (e.g., THPTA or BTTES) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reactants (e.g., DMSO, DMF, or water)
Procedure:
-
Dissolve α-Man-TEG-N3 (1.0 equivalent) and the alkyne-functionalized molecule (1.0 - 1.2 equivalents) in the chosen buffer or solvent mixture.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.
-
Add the catalyst premix to the solution containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5 mM).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Once the reaction is complete, the product can be purified by standard methods such as chromatography or precipitation to remove the copper catalyst and excess reagents.
Protocol 2: SPAAC Ligation of α-Man-TEG-N3
This protocol is ideal for applications requiring high biocompatibility, such as live-cell labeling or in vivo studies.
Materials:
-
α-Man-TEG-N3
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-functionalized)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reactants (e.g., DMSO or water)
Procedure:
-
Dissolve α-Man-TEG-N3 (1.0 equivalent) and the strained cyclooctyne-functionalized molecule (1.0 - 1.5 equivalents) in the chosen buffer or solvent mixture.
-
Mix the solutions containing the azide and the strained alkyne.
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the reactant concentrations.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or fluorescence if one of the components is fluorescent).
-
For most biological applications, the reaction mixture can be used directly without purification due to the high selectivity and lack of toxic byproducts. If necessary, the product can be purified to remove any unreacted starting materials.
Logical Decision-Making Workflow
The choice between CuAAC and SPAAC for your application with α-Man-TEG-N3 can be guided by a few key considerations.
Figure 3. Decision-making workflow for selecting between CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the bioconjugation of α-Man-TEG-N3. The choice between them is a trade-off between reaction speed and biocompatibility.
-
CuAAC is the method of choice for in vitro applications where rapid and high-yielding conjugation is paramount and the potential for copper-induced toxicity can be managed or is not a concern. The use of modern, biocompatible ligands can significantly mitigate the cytotoxic effects of the copper catalyst, expanding its utility.
-
SPAAC is the superior option for applications involving live cells or in vivo systems where the absence of a toxic metal catalyst is essential. While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to close the kinetic gap, making SPAAC a robust and versatile tool for biological research and drug development.
By carefully considering the quantitative data, experimental protocols, and the specific requirements of your research, you can confidently select the optimal click chemistry approach for your work with α-Man-TEG-N3.
References
Safety Operating Guide
Proper Disposal of alpha-Man-teg-N3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling alpha-Man-teg-N3, a specialized PEGylated mannoside azide, ensuring its proper disposal is paramount for laboratory safety and environmental protection. Due to its azide functional group, this compound is categorized as a potentially hazardous substance requiring specific disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risks.
Core Safety Principles and Hazard Assessment
Organic azides like this compound are energetic compounds that can be sensitive to heat, shock, and friction.[1] They are also acutely toxic. The primary hazards associated with this compound and other azide-containing compounds include:
-
Explosivity: While many organic azides are less shock-sensitive than their inorganic counterparts, they can decompose violently under certain conditions.[1][2]
-
Toxicity: Azides are highly toxic, with effects similar to cyanides.[3] Exposure can occur through inhalation, ingestion, or skin absorption.[1]
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides: Disposing of azide solutions down the drain is strictly prohibited. Azides can react with metals commonly found in plumbing, such as lead and copper, to form highly shock-sensitive and explosive metal azides.
A thorough risk assessment is the first step in determining the appropriate disposal route. The decision between direct disposal as hazardous waste and chemical deactivation will depend on the concentration of the this compound waste, the other chemical constituents in the waste stream, and institutional guidelines.
Quantitative Data Summary
For the safe handling and disposal of this compound, it is crucial to be aware of its chemical properties and the stability of related organic azides. The following table summarizes key data for risk assessment.
| Property | Data | Significance for Disposal |
| Molecular Formula | C₁₂H₂₃N₃O₈ | The presence of three nitrogen atoms in the azide group is the primary concern for disposal. |
| Carbon-to-Nitrogen Ratio (C/N) | 4:1 | A C/N ratio greater than 3 suggests a relatively lower risk of explosive decomposition compared to smaller organic azides. |
| Physical Form | Typically a solid or oil | The physical state will influence the choice of handling and disposal procedures. |
| Solubility | Soluble in water and common organic solvents | Solubility will determine the appropriate solvent for chemical deactivation procedures. |
Disposal Procedures
There are two primary methods for the proper disposal of this compound waste: direct disposal as hazardous waste and chemical deactivation followed by disposal.
Direct Disposal as Hazardous Waste
This is the most straightforward and often the safest method, particularly for concentrated solutions, solid waste, or waste mixed with other hazardous chemicals.
Step-by-Step Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Never mix azide waste with acidic waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, light, and sources of friction or shock.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Chemical Deactivation (Quenching)
For dilute solutions of this compound, chemical deactivation to a less hazardous compound can be performed. The recommended method for organic azides is the Staudinger reaction, which reduces the azide to a stable amine.
Experimental Protocol: Staudinger Reduction of this compound
This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
A compatible solvent in which both the azide and PPh₃ are soluble (e.g., tetrahydrofuran (THF), ethanol)
-
Water
-
Round-bottom flask
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar, add the waste solution containing this compound. If the waste is in a different solvent, dilute it with a compatible solvent like THF.
-
Addition of Phosphine: Slowly add an excess (approximately 1.2 equivalents relative to the estimated amount of azide) of triphenylphosphine to the stirring solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Hydrolysis: After the initial reaction (cessation of gas evolution), add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Reaction Monitoring: Allow the mixture to stir for several hours at room temperature to ensure the complete reduction of the azide. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.
-
Final Disposal: Once the deactivation is complete, the resulting solution, which now contains the more stable amine and triphenylphosphine oxide, can be collected as a non-azide hazardous waste and disposed of according to institutional guidelines.
Mandatory Visualizations
Caption: Decision workflow for the proper disposal of this compound.
Caption: Signaling pathway of the Staudinger reaction for azide reduction.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
